(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3S)-1-(4-methylpyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-2-4-11-10(6-8)12-5-3-9(13)7-12/h2,4,6,9,13H,3,5,7H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQDNNYXSSLBQJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)N2CC[C@@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
Executive Summary
This technical guide details the physicochemical profile, synthetic methodology, and application scope of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol , a high-value chiral building block.[1][2] This scaffold combines the electron-deficient 2-aminopyridine motif—a privileged structure in kinase and GPCR ligand design—with a defined stereocenter at the 3-position of the pyrrolidine ring.[1][2] The (S)-hydroxyl group serves as a critical vector for hydrogen bonding interactions and solubility enhancement in drug candidates, while the 4-methyl group on the pyridine ring modulates lipophilicity and metabolic stability.
Physicochemical Profile
The following data represents the core molecular identity and predicted properties essential for experimental planning and computational modeling.
| Property | Value | Notes |
| IUPAC Name | (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol | |
| Molecular Formula | C₁₀H₁₄N₂O | |
| Molecular Weight | 178.23 g/mol | Monoisotopic Mass: 178.1106 |
| CAS Registry Number | Not widely indexed | Use IUPAC or SMILES for database queries.[1][2][3][4][5] |
| SMILES | Cc1ccnc(N2CCC2)c1 | Defines (S)-stereochemistry.[3] |
| LogP (Predicted) | 1.2 – 1.5 | Moderate lipophilicity; good membrane permeability. |
| pKa (Predicted) | ~6.5 (Pyridine N) | Pyridine nitrogen is less basic due to 2-amino conjugation.[1] |
| Topological Polar Surface Area (TPSA) | ~32 Ų | Favorable for CNS penetration. |
| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic; store under inert atmosphere.[1][2] |
Structural Analysis & Pharmacophore Utility
Stereochemical Integrity
The (S)-configuration at the C3 position of the pyrrolidine ring is non-negotiable for target specificity. In biological systems, this hydroxyl group often engages in directional H-bond donor/acceptor interactions with backbone carbonyls or side-chain residues (e.g., Asp, Glu) in the binding pocket.
Electronic Modulation
The 4-methyl substituent on the pyridine ring serves two roles:
-
Electronic: It exerts a weak inductive effect (+I), slightly increasing the electron density of the pyridine ring compared to the unsubstituted analog. This can fine-tune the pKa of the pyridine nitrogen.[2]
-
Steric: It fills hydrophobic pockets (e.g., the gatekeeper region in kinases) without adding excessive bulk.
Synthetic Methodology (Protocol)
Reaction Design: Nucleophilic Aromatic Substitution (SₙAr)
The synthesis relies on the nucleophilic attack of (S)-3-pyrrolidinol on the electron-deficient 2-position of 2-chloro-4-methylpyridine.[1][2] While 2-chloropyridines are generally reactive, the 4-methyl group is electron-donating, which slightly deactivates the ring toward SₙAr.[1][2] Therefore, elevated temperatures and a polar aprotic solvent are required to drive the reaction to completion.
Reaction Scheme (Graphviz Visualization)
Caption: SₙAr coupling strategy for the synthesis of the target scaffold.
Step-by-Step Protocol
Reagents:
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO) (anhydrous, 5 mL/mmol)
Procedure:
-
Setup: In a dry pressure vial equipped with a magnetic stir bar, charge 2-chloro-4-methylpyridine (e.g., 1.0 g, 7.84 mmol), (S)-3-pyrrolidinol (0.82 g, 9.41 mmol), and finely ground K₂CO₃ (2.17 g, 15.68 mmol).
-
Solvation: Add anhydrous DMSO (40 mL). Seal the vial and purge with nitrogen for 5 minutes.
-
Reaction: Heat the mixture to 110°C in an oil bath with vigorous stirring. Monitor by LCMS or TLC (5% MeOH in DCM). Conversion typically reaches >95% within 12-16 hours.[1][2]
-
Workup:
-
Cool the reaction to room temperature.[7]
-
Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL). Note: The product is moderately polar; ensure thorough extraction.
-
Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMSO.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
Analytical Validation
-
¹H NMR (400 MHz, DMSO-d₆):
-
LCMS: [M+H]⁺ calculated 179.12, found 179.2.
Applications in Drug Discovery
This scaffold is frequently employed in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1]
Kinase Inhibition
The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The (S)-3-hydroxyl group can be directed toward the solvent front or specific ribose-binding residues, improving solubility and selectivity.[1][2]
Bioisosterism
The pyrrolidine ring acts as a conformationally restricted bioisostere of a diethylamine or piperidine group. The 3-OH substitution breaks symmetry and reduces lipophilicity (LogP), addressing common metabolic liabilities (e.g., CYP450 oxidation) associated with unsubstituted cyclic amines.
Workflow: Incorporation into Lead Compounds
Caption: Strategic utilization of the scaffold in medicinal chemistry campaigns.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, skin, and respiratory system.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.
-
Storage: Store at 2-8°C under nitrogen. Hygroscopic.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Link
-
Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. Link
-
PubChem Compound Summary. (2023). (S)-3-Pyrrolidinol.[1][2][4][6][8] National Center for Biotechnology Information. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 13220-33-2|N-Methyl-3-pyrrolidinol|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]
Advanced Structural and Synthetic Paradigms in Pyridine-Substituted Pyrrolidine Analogs: Targeting Neuronal nAChRs
Executive Summary
Pyridine-substituted pyrrolidines represent a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs). Originating from the natural alkaloid nicotine, this scaffold has been extensively engineered to develop highly selective α4β2 and α7 nAChR agonists, partial agonists, and radiotracers. This technical guide elucidates the structure-activity relationships (SAR), mechanistic pharmacology, and advanced synthetic methodologies required to construct these complex bicyclic and bridged systems, providing a comprehensive framework for drug development professionals.
Molecular Rationale & Pharmacophore Dynamics
The core architecture of pyridine-substituted pyrrolidines relies on the precise spatial orientation between a basic nitrogen (in the pyrrolidine ring) and a hydrogen-bond acceptor (the pyridine nitrogen). This distance—typically around 4.8 to 5.0 Å—is critical for docking into the orthosteric binding site of nAChRs[1].
Structure-Activity Relationship (SAR) Principles
The functional profile of these analogs (agonist vs. antagonist, subtype selectivity, and toxicity) is governed by specific regiochemical modifications:
-
Pyridine Ring Substitutions: Modifications at the 5- and 6-positions of the pyridine ring dictate receptor subtype selectivity and metabolic stability. For instance, the introduction of lipophilic or bulky groups at the 6-position generally decreases nAChR affinity due to steric clashes within the receptor pocket, while modulating the electronic nature (pKa) of the pyridine nitrogen[2]. Conversely, 5- and 6-substituted analogs have shown profound efficacy as selective inhibitors of Cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for nicotine metabolism[3].
-
Pyrrolidine Ring Modifications: Conformational restriction of the pyrrolidine ring drastically reduces the entropic penalty of receptor binding. The 7-azabicyclo[2.2.1]heptane core of epibatidine forces the basic amine into an optimal vector for α4β2 binding, yielding sub-nanomolar affinity[4][5].
-
Bioisosteric Replacement: To mitigate the narrow therapeutic index associated with pyridine-containing analogs (which often hit peripheral α3β4 receptors, causing cardiovascular and gastrointestinal toxicity), Abbott Laboratories developed ABT-418. By replacing the pyridine ring with an isoxazole bioisostere, ABT-418 maintained high α4β2 affinity while demonstrating improved safety profiles in Phase II trials for Alzheimer's Disease (AD) and ADHD[1][6].
Quantitative SAR Summary
| Compound | Structural Modification | Primary Target | Binding Affinity (Ki) | Clinical/Research Application |
| Nicotine | Prototype (Pyridine + Pyrrolidine) | Pan-nAChR | ~1-10 nM (α4β2) | Baseline reference |
| Epibatidine | Bridged Pyrrolidine + 2-Cl-Pyridine | α4β2, α3β4 | ~0.02 nM (α4β2) | Analgesic (Abandoned due to toxicity)[4] |
| ABT-418 | Isoxazole replaces Pyridine | α4β2 (Agonist) | ~3.0 - 7.4 nM | AD / ADHD (Phase II)[1][6] |
| ABT-594 | Azetidine replaces Pyrrolidine | α4β2, α3β4 | ~0.05 nM | Analgesic (Phase II)[7] |
| Fluoropropyl ether + Pyrrolidine | α4β2 | Sub-nanomolar | PET Radioligand[8] |
Mechanistic Pathways & Receptor Interactions
The therapeutic efficacy of these analogs stems from their ability to allosterically modulate ion channel gating. Upon binding to the α4β2 or α7 interface, the ligand induces a conformational shift that opens the central pore, allowing Na
Fig 1: Downstream signaling cascade initiated by pyridine-pyrrolidine nAChR agonists.
Synthetic Methodologies & Experimental Protocols
The synthesis of these analogs requires rigorous stereochemical control, as enantiomeric purity directly dictates receptor affinity and off-target toxicity. Below are two field-validated protocols for constructing the core motifs.
Protocol A: Enantioselective Azacyclization for Nicotine Analogs
This methodology constructs the pyrrolidine ring from a linear precursor, allowing for diverse N-substitutions. The causality behind this approach is the exploitation of a highly reactive dimesylate intermediate, which undergoes a rapid, stereoinvertive double-S
Step-by-Step Workflow:
-
Asymmetric Reduction: Treat 1-(3-pyridinyl)-1,4-butanedione with borane (BH
·THF) in the presence of a chiral spiroborate ester catalyst (derived from diphenyl prolinol).-
Validation Checkpoint: Isolate (R)-1-pyridin-3-yl-butane-1,4-diol. Confirm enantiomeric excess (ee > 94%) via chiral HPLC.
-
-
Mesylation (Activation): Dissolve the diol in anhydrous dichloromethane (DCM). Add 3.0 equivalents of triethylamine (TEA) and cool to 0°C. Dropwise, add 2.5 equivalents of methanesulfonyl chloride (MsCl).
-
Causality: The hydroxyl groups are poor leaving groups; mesylation converts them into excellent leaving groups, priming the molecule for cyclization.
-
-
Azacyclization: Transfer the crude dimesylate to a solution of primary amine (e.g., methylamine for nicotine, or benzylamine for protected analogs) in THF. Stir at room temperature for 12 hours.
-
Causality: The amine acts as a nucleophile, attacking the less sterically hindered primary mesylate first, followed by an intramolecular S
2 attack on the secondary mesylate, inverting the stereocenter to yield the (S)-pyrrolidine.
-
-
Purification: Quench with saturated NaHCO
, extract with ethyl acetate, and purify via silica gel flash chromatography (DCM:MeOH 95:5)[9].
Protocol B: Favorskii Rearrangement for Bridged Pyrrolidines (Epibatidine Core)
Synthesizing the conformationally restricted 7-azabicyclo[2.2.1]heptane core requires a skeletal contraction strategy[5].
Step-by-Step Workflow:
-
Alpha-Halogenation: React tropinone with excess bromine in glacial acetic acid to yield 2,2,4-tribromotropinone.
-
Skeletal Contraction (Favorskii Rearrangement): Treat the tribromo intermediate with sodium methoxide (NaOMe) in methanol at reflux.
-
Causality: The base abstracts an alpha-proton, forming an enolate that displaces a halogen to form a transient cyclopropanone intermediate. Subsequent methoxide attack opens the ring, contracting the 6-membered piperidine into the 5-membered bridged pyrrolidine, simultaneously installing an exo-methyl ester.
-
-
Heteroaryl Coupling: Convert the ester to an amine via Curtius rearrangement, followed by a Sandmeyer-type reaction or Pd-catalyzed Heck coupling with 2-chloro-5-iodopyridine to install the pyridine moiety[5].
Fig 2: Logical workflow for the modular synthesis of pyridine-pyrrolidine analogs.
Clinical Translation & PET Imaging Applications
Beyond therapeutics, pyridine-substituted pyrrolidines are critical tools in neuroimaging. The development of
-
Causality in Design: The fluorine atom is positioned on a propyl chain extending from the 5-position of the pyridine ring. This spatial arrangement minimizes electronic interference with the pyridine nitrogen (preserving receptor affinity) while providing sufficient distance from the pyrrolidine nitrogen to maintain the basicity required for receptor docking[8][10].
Future Perspectives
The evolution of pyridine-substituted pyrrolidine analogs continues to shift toward highly subtype-selective partial agonists. By fine-tuning the steric bulk at the pyridine 6-position and exploring novel bioisosteres (beyond the isoxazole of ABT-418), researchers aim to fully uncouple the analgesic and cognitive-enhancing benefits of nAChR activation from the dose-limiting autonomic and gastrointestinal toxicities that have historically plagued this class of compounds.
References
-
Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity National Institutes of Health (NIH) URL:[Link]
-
Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists National Institutes of Health (NIH) URL:[Link]
-
5-substituted, 6-substituted, and unsubstituted 3-heteroaromatic pyridine analogues of nicotine as selective inhibitors of cytochrome P-450 2A6 National Institutes of Health (NIH) / PubMed URL:[Link]
-
Epibatidine Wikipedia URL:[Link]
-
A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues National Institutes of Health (NIH) URL:[Link]
-
Synthesis of (±)-Epibatidine and Its Analogues The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3'-18F-Fluoropropyl)pyridine National Institutes of Health (NIH) URL:[Link]
-
Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands ResearchGate URL:[Link]
- US9029557B2 - Labeled A4B2 ligands and methods therefor Google Patents URL
-
Preclinical Pharmacology of ABT-418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease ResearchGate URL:[Link]
Sources
- 1. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-substituted, 6-substituted, and unsubstituted 3-heteroaromatic pyridine analogues of nicotine as selective inhibitors of cytochrome P-450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epibatidine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3’-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9029557B2 - Labeled A4B2 ligands and methods therefor - Google Patents [patents.google.com]
Methodological & Application
Advanced Protocols for Buchwald-Hartwig Amination: 2-Halopyridines & Pyrrolidines
Topic: Buchwald-Hartwig Amination Protocols for 2-Halopyridines and Pyrrolidines Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The coupling of 2-halopyridines with pyrrolidines represents a "privileged but problematic" transformation in medicinal chemistry. While the resulting 2-(pyrrolidin-1-yl)pyridine scaffold is ubiquitous in GPCR ligands and kinase inhibitors, the reaction is frequently plagued by catalyst deactivation.
The Core Challenge: The pyridine nitrogen is a potent
The Solution: This guide presents three field-validated protocols designed to sterically preclude this coordination. We prioritize RuPhos Pd G4 for maximizing scope and Pd-PEPPSI-IPr for industrial robustness.
Mechanistic Insight: The "Pyridine Trap"
To successfully optimize this reaction, one must understand why it fails. Unlike simple aryl halides, 2-halopyridines possess a basic nitrogen atom proximal to the reaction center.
The Failure Mode
In a typical cycle using simple ligands (e.g., PPh3), the basic nitrogen of the pyridine substrate coordinates to the unsaturated Pd(0) or Pd(II) species. This creates a thermodynamic sink—an off-cycle resting state where the catalyst is "arrested" and cannot undergo oxidative addition or reductive elimination.
The Engineering Fix
-
Steric Bulk: Ligands like RuPhos and IPr (NHC) are extremely bulky. They form a protective "canopy" around the Pd center, physically blocking the approach of the pyridine nitrogen while still allowing the oxidative addition of the C-X bond.
-
Ligation State: Pre-catalysts (e.g., G4 Palladacycles) ensure a 1:1 Pd:Ligand ratio is strictly maintained, preventing the formation of Pd-black or inactive multi-ligand species.
Diagram 1: The Catalytic Cycle & The Pyridine Trap
Caption: The "Pyridine Trap" (Red) illustrates how pyridine nitrogen captures the catalyst. Bulky ligands (RuPhos/PEPPSI) block this pathway.
Protocol Selection Guide
Select the protocol based on your specific constraint:
| Constraint | Recommended System | Catalyst | Ligand | Base |
| High Value / Small Scale | Protocol A (Gold Standard) | RuPhos Pd G4 | RuPhos (Integrated) | NaOtBu |
| Scale-Up / Cost | Protocol B (Robust) | Pd-PEPPSI-IPr | IPr (NHC) | KOtBu / K2CO3 |
| Legacy / Availability | Protocol C (Classic) | Pd(OAc)2 | Xantphos | Cs2CO3 |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (RuPhos Pd G4)
Best for: 2-Chloropyridines, difficult substrates, and ensuring success on the first try.
Rationale: RuPhos is a dialkylbiaryl phosphine specifically optimized for secondary amines. The G4 precatalyst guarantees the formation of the active monomeric L-Pd(0) species even at low temperatures, avoiding the induction period issues of Pd2(dba)3.
Materials:
-
Substrate: 2-Chloropyridine (1.0 equiv)
-
Amine: Pyrrolidine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1–2 mol%) [CAS: 1599466-85-9]
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene (0.2 M)
Step-by-Step Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial (equipped with a magnetic stir bar) with RuPhos Pd G4 (2 mol%) and NaOtBu (1.5 equiv).
-
Substrate Addition: Add the 2-chloropyridine (1.0 equiv).
-
Note: If the substrate is a solid, add it now. If liquid, add after solvent.
-
-
Solvation: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x).[1] Inject anhydrous THF (or Toluene) via syringe.
-
Amine Addition: Inject pyrrolidine (1.2 equiv) dropwise.
-
Reaction: Heat the block to 80 °C for 2–4 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd residue. Concentrate and purify via flash chromatography.
Protocol B: The "Industrial Workhorse" (Pd-PEPPSI-IPr)
Best for: Scale-up (>10g), moisture tolerance, and 2-chloropyridines.
Rationale: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are air-stable and extremely robust.[4] The bulky NHC ligand (IPr) promotes reductive elimination, which is often the rate-limiting step for electron-rich amines like pyrrolidine.
Materials:
-
Catalyst: Pd-PEPPSI-IPr (1–3 mol%) [CAS: 905459-27-0]
-
Base: KOtBu (1.5 equiv) or K2CO3 (2.0 equiv for sensitive substrates)
-
Solvent: 1,4-Dioxane (High boiling point is necessary)
Step-by-Step Procedure:
-
Charge: Weigh Pd-PEPPSI-IPr and Base into a flask in air (catalyst is stable).
-
Inert: Purge flask with Nitrogen/Argon for 5 minutes.
-
Inject: Add Dioxane, 2-halopyridine, and pyrrolidine (1.2 equiv).
-
Activate: Heat to 100 °C .
-
Note: The "throw-away" 3-chloropyridine ligand on the PEPPSI catalyst dissociates upon heating, releasing the active species.
-
-
Time: Typically requires 4–12 hours.
-
Workup: Standard aqueous extraction (Water/DCM) followed by drying (MgSO4) and concentration.
Protocol C: The "Heterocycle Specialist" (Xantphos)
Best for: When RuPhos/PEPPSI are unavailable, or for specific chelation-prone substrates.
Rationale: Xantphos is a wide-bite-angle bidentate ligand. It forces the Pd center into a geometry that favors reductive elimination and is particularly good at preventing the formation of inactive bis-pyridine complexes.
Materials:
-
Catalyst: Pd(OAc)2 (2 mol%) + Xantphos (3 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane
Procedure:
-
Pre-complexation (Critical): Mix Pd(OAc)2 and Xantphos in Dioxane under Argon at RT for 10 mins. The solution should turn yellow/orange, indicating ligation.
-
Add Reagents: Add substrate, pyrrolidine, and Cs2CO3.
-
Heat: Reflux at 100–110 °C overnight (12–16h).
-
Note: This system is slower than RuPhos but very reliable for high-yielding product formation if time is not a constraint.
-
Optimization & Troubleshooting
Decision Tree for Optimization
Caption: Logical workflow for troubleshooting reaction failures.
Common Issues & Fixes
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalls | Catalyst poisoning by Pyridine N. | Switch to RuPhos Pd G4 (bulkier) or increase temp to 110°C to force ligand dissociation. |
| Pd Black Precipitate | Ligand dissociation / Instability. | Ensure 1:1 Pd:Ligand ratio is not violated. Use G4 precatalyst. Do not use Pd(PPh3)4. |
| Hydrodehalogenation (Ar-Cl | Avoid alcoholic solvents. Switch base from NaOtBu to Cs2CO3 (milder). | |
| Regioselectivity (2,4-dichloro) | Competition between C2 and C4. | C2 is usually favored electronically. Run at lower temp (60°C) to maximize selectivity for C2. |
References
-
RuPhos/BrettPhos Development: Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides." Chemical Science, 2011. Link
-
PEPPSI Catalyst System: Organ, M. G., et al. "Pd-PEPPSI-IPr: A High-Performance Catalyst for Buchwald-Hartwig Amination."[4] Chemistry - A European Journal, 2006. Link
-
Mechanistic Reviews: Hartwig, J. F.[5] "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link
-
Industrial Scale-Up: "Kiloscale Buchwald–Hartwig Amination of 2-Chloropyridines." Organic Process Research & Development, 2014.[6] Link
-
Xantphos Utility: Yin, J., & Buchwald, S. L. "Palladium-Catalyzed N-Arylation of Heterocycles." J. Am. Chem. Soc., 2002. Link
Sources
Application Note: Scalable Preparation Methods for (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
Introduction & Strategic Rationale
(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol is a critical chiral intermediate in the development of modern therapeutics, particularly in the synthesis of kinase inhibitors and GPCR antagonists. The 2-aminopyridine motif is highly prized for its ability to act as a hydrogen bond acceptor/donor pair in protein binding pockets. However, transitioning the synthesis of this molecule from a discovery chemistry scale (milligrams) to process chemistry (kilograms) requires rigorous optimization to ensure high atom economy, enantiomeric retention, and cost-efficiency.
This application note details two distinct, self-validating methodologies for the scalable preparation of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol: a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig amination.
Mechanistic Causality & Route Selection
Route A: Transition-Metal-Free SNAr (The Commercial Standard) For multi-kilogram scale-up, SNAr is the preferred pathway. The reaction relies on the nucleophilic attack of the secondary amine of (S)-pyrrolidin-3-ol onto the electron-deficient C2 position of a 2-halo-4-methylpyridine.
-
Leaving Group Causality: While 2-fluoro-4-methylpyridine exhibits superior reactivity due to the high electronegativity of fluorine stabilizing the Meisenheimer complex, 2-chloro-4-methylpyridine is selected for scale-up. The chloro-derivative is significantly cheaper and avoids the generation of highly corrosive fluoride waste streams.
-
Stereochemical Integrity: (S)-pyrrolidin-3-ol is generally stable, but harsh bases (e.g., NaH, KOtBu) can risk epimerization at the C3 position or promote unwanted O-arylation. Thus, a mild inorganic base like K
CO is utilized.
Route B: Buchwald-Hartwig Cross-Coupling (The Low-Temperature Alternative) When thermal degradation is a concern, Pd-catalyzed C-N coupling is employed[1]. This route operates at lower temperatures (85 °C) compared to SNAr (>120 °C). However, the requirement for expensive palladium catalysts, specialized phosphine ligands (e.g., BINAP), and rigorous downstream heavy-metal scavenging makes this route less attractive for final commercial manufacturing[2].
Quantitative Optimization Data
The following table summarizes the process optimization parameters evaluated during scale-up.
| Route | Halide Precursor | Base (Eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Scalability Profile |
| SNAr | 2-Fluoro | K | DMF | 100 | 12 | 89 | >99.5 | Moderate (High raw material cost) |
| SNAr | 2-Chloro | K | NMP | 130 | 18 | 85 | >99.5 | Excellent (Optimal COGs) |
| SNAr | 2-Bromo | DIPEA (2.5) | DMSO | 120 | 24 | 72 | >99.0 | Poor (Halogen dance side-reactions) |
| Buchwald | 2-Chloro | NaOtBu (1.4) | Toluene | 85 | 8 | 92 | >99.0 | Moderate (Pd remediation required) |
| Flow SNAr | 2-Chloro | K | NMP | 150 | 0.5 | 88 | >99.5 | Excellent (High throughput)[3] |
Experimental Workflows & Logical Pathways
Figure 1. Scalable workflow for the SNAr synthesis, highlighting the critical LiCl wash step.
Figure 2. Decision matrix for selecting the optimal synthetic route based on process constraints.
Detailed Methodologies
Protocol A: Scalable SNAr Synthesis (100 g Scale)
This protocol avoids silica gel chromatography entirely, ensuring high scalability and throughput[2].
-
Reactor Preparation: Charge a 2 L jacketed glass reactor with 2-chloro-4-methylpyridine (100 g, 0.78 mol), (S)-pyrrolidin-3-ol (75 g, 0.86 mol, 1.1 eq), and anhydrous K
CO (216 g, 1.56 mol, 2.0 eq). -
Solvation: Add 800 mL of N-Methyl-2-pyrrolidone (NMP). Initiate overhead stirring at 300 rpm.
-
Thermal Ramp: Heat the reactor to 130 °C over 45 minutes. Causality: A controlled thermal ramp prevents localized superheating, which can degrade the pyrrolidine ring or cause solvent bumping. Maintain at 130 °C for 18 hours.
-
In-Process Control (IPC): Sample the reaction mixture, dilute in MeCN, and analyze via HPLC (UV 254 nm). Proceed to workup when the 2-chloro-4-methylpyridine peak is <1% AUC.
-
Aqueous Quench: Cool the mixture to 25 °C. Slowly add 1.5 L of deionized water to dissolve the inorganic salts.
-
Extraction & NMP Purge: Extract the aqueous layer with Ethyl Acetate (3 x 800 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 500 mL). Causality: NMP has a high partition coefficient in organics. The addition of LiCl increases the ionic strength of the aqueous phase, selectively forcing NMP out of the ethyl acetate layer and preventing solvent carryover.
-
Crystallization: Concentrate the organic layer under reduced pressure to ~300 mL. Heat to 40 °C and add Heptane (600 mL) dropwise to induce crystallization. Cool to 0 °C, filter the precipitate, and dry under vacuum at 45 °C to yield the product as an off-white solid.
Protocol B: Buchwald-Hartwig Amination (10 g Scale)
Utilized when strict thermal limits are imposed on the API intermediate[1].
-
Degassing: In a 250 mL Schlenk flask, combine 2-chloro-4-methylpyridine (10 g, 78.4 mmol), (S)-pyrrolidin-3-ol (7.5 g, 86.2 mmol), Pd
(dba) (0.72 g, 1 mol%), BINAP (0.98 g, 2 mol%), and sodium tert-butoxide (10.5 g, 109 mmol). Evacuate and backfill with N three times. -
Reaction: Add anhydrous, degassed Toluene (100 mL). Heat the mixture to 85 °C for 8 hours.
-
Catalyst Scavenging: Cool to room temperature, dilute with EtOAc (100 mL), and filter through Celite. Add 10 wt% of a silica-based thiol metal scavenger (e.g., SiliaMetS® Thiol) to the filtrate and stir at 40 °C for 4 hours to sequester residual palladium.
-
Isolation: Filter off the scavenger, concentrate the filtrate, and recrystallize from Toluene/Heptane.
Analytical Characterization Standards
-
HPLC (Chiral): Chiralcel OD-H column, Hexane/IPA (80:20), 1.0 mL/min. Target ee >99.5%.
-
H NMR (400 MHz, CDCl
): Expected shifts include the pyridine aromatic protons ( 8.05, 6.45, 6.30), the pyrrolidine methine proton attached to the hydroxyl group ( 4.55, multiplet), and the methyl group ( 2.25, singlet).
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C−N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL: [Link]
- US Patent 10865210B2. (2020). Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines.
-
Zhang, Y., et al. (2022). A "Catch-React-Release" Method for the Flow Synthesis of 2-Aminopyrimidines and Preparation of the Imatinib Base. Beilstein Journal of Organic Chemistry, 18, 1758-1766. URL: [Link]
-
Chanu, A., et al. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 25(8), 1809. URL: [Link]
Sources
Advanced Application Note: (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol as a Privileged Chiral Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, the spatial arrangement of pharmacophores dictates both target affinity and off-target selectivity. (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol has emerged as a privileged chiral building block, particularly in the development of highly selective kinase inhibitors and nitric oxide synthase (NOS) modulators.
As a Senior Application Scientist, I have designed this technical guide to detail the mechanistic rationale and validated synthetic workflows for utilizing this scaffold. This document provides self-validating protocols for both stereoretentive and stereoinvertive functionalizations, enabling drug development professionals to reliably integrate this molecule into complex synthetic pipelines.
Structural & Mechanistic Rationale
The utility of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol stems from three distinct structural features:
-
Conformational Restriction: The pyrrolidine core restricts the conformational flexibility of the molecule, acting as a rigid vector that precisely orients the C3 substituent in 3D space.
-
Bidentate Interaction Potential: The 4-methylpyridine moiety provides a hydrogen-bond acceptor (pyridine nitrogen) and a lipophilic anchor (4-methyl group), which are critical for anchoring into hydrophobic enzyme pockets.
-
Stereospecific Handles: The (S)-configured secondary alcohol at the C3 position serves as a versatile synthetic handle. Depending on the target, it can be stereoretentively alkylated to form chiral ethers or stereoinvertively aminated via a Mitsunobu reaction to yield (R)-amines.
Application 1: Stereoretentive Etherification for nNOS Inhibitors
Context & Rationale
Neuronal nitric oxide synthase (nNOS) is a primary therapeutic target for neurodegenerative disorders. Achieving selectivity for nNOS over endothelial NOS (eNOS) is notoriously difficult. However, demonstrate that retaining the (S)-configuration of the pyrrolidine scaffold allows the resulting aryl ether to induce "enzyme elasticity"[1]. This conformational shift generates a new binding "hot spot" unique to nNOS, yielding >1000-fold selectivity[2].
Fig 1. Synthetic workflow for nNOS inhibitors retaining the (S)-stereocenter.
Protocol A: Stereoretentive O-Alkylation
Objective: Synthesize (S)-aryl ether derivatives without racemization. Causality: Direct SN2 alkylation using a strong, non-nucleophilic base ensures the stereocenter at C3 remains untouched. Sodium hydride (NaH) irreversibly deprotonates the secondary alcohol, driving the attack on an aryl halide.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried Schlenk flask with (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol (1.0 eq) and anhydrous DMF (0.1 M) under N2. Rationale: DMF is an optimal polar aprotic solvent that prevents tight ion-pairing, maximizing the nucleophilicity of the alkoxide.
-
Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) in three portions. Stir for 30 minutes until H2 evolution ceases. Rationale: Cooling prevents thermal degradation of the alkoxide and minimizes side reactions.
-
Alkylation: Add the target aryl bromide (1.2 eq) dropwise. Remove the ice bath, warm to room temperature, and stir for 4 hours.
-
In-Process Control (IPC): Analyze the reaction mixture via TLC (DCM:MeOH 9:1).
-
Acceptance Criteria: Complete disappearance of the starting material spot (Rf ~0.3) and appearance of a distinct, less polar product spot (Rf ~0.6).
-
-
Quench & Extraction: Quench carefully with saturated aqueous NH4Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x). Rationale: Extensive brine washing is mandatory to completely partition DMF into the aqueous phase.
-
Validation: Purify via flash column chromatography. Confirm stereoretention (ee >98%) using chiral HPLC (e.g., Chiralcel OD-H column).
Application 2: Stereoinvertive Amination for JAK/Syk Inhibitors
Context & Rationale
Inhibition of Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAK) is a validated strategy for modulating inflammatory cascades in autoimmune diseases like rheumatoid arthritis ()[3]. To effectively block the ATP-binding site of these kinases, the basic amine must be presented in the (R)-configuration. Converting our (S)-scaffold to an (R)-amine requires a stereoinvertive Mitsunobu reaction.
Fig 2. JAK/STAT pathway illustrating the targeted inhibition by the (R)-amine.
Protocol B: Stereoinvertive Mitsunobu Amination
Objective: Convert the (S)-alcohol to an (R)-primary amine via a phthalimide intermediate. Causality: The Mitsunobu reaction guarantees complete Walden inversion via a phosphonium intermediate. Phthalimide (pKa ~8.3) is the ideal nucleophile to displace the activated alcohol.
Step-by-Step Procedure:
-
Preparation: Dissolve the (S)-scaffold (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF (0.2 M) under N2.
-
Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. Rationale: DIAD is selected over DEAD due to its superior safety profile and higher thermal stability. Slow addition controls the exothermic formation of the betaine intermediate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
In-Process Control (IPC): Monitor via LC-MS.
-
Acceptance Criteria: >95% conversion; detection of the (R)-phthalimide intermediate mass [M+H]+.
-
-
Deprotection (Ing-Manske Procedure): Concentrate the mixture in vacuo, redissolve in absolute ethanol, add hydrazine hydrate (3.0 eq), and reflux for 4 hours. Rationale: Hydrazine selectively cleaves the phthalimide protecting group, precipitating as phthalhydrazide, while liberating the primary amine without racemizing the newly formed (R)-stereocenter.
-
Validation: Filter off the white phthalhydrazide precipitate. Purify the filtrate via reverse-phase HPLC. Confirm stereochemical inversion via 2D-NMR (NOESY) and chiral SFC.
Quantitative Data & Validation Summary
The following table summarizes the expected operational metrics and validation criteria for the protocols described above.
| Reaction Type | Target Intermediate | Reagents | Temp / Time | Expected Yield (%) | Enantiomeric Excess (ee %) | Configuration Outcome |
| O-Alkylation | (S)-Aryl Ether | NaH, Ar-Br, DMF | 0 °C to RT, 4h | 82 - 88% | >98% | Retention (S) |
| Mitsunobu | (R)-Phthalimide | PPh3, DIAD, THF | 0 °C to RT, 12h | 75 - 80% | >99% | Inversion (R) |
| Deprotection | (R)-Primary Amine | N2H4·H2O, EtOH | Reflux, 4h | 90 - 95% | >99% | Retention (R) |
References
-
Ji, H., Delker, S. L., Li, H., Martásek, P., Roman, L. J., Poulos, T. L., & Silverman, R. B. (2010). "Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives." Journal of Medicinal Chemistry, 53(21), 7804–7824. URL:[Link]
- Almirall, S.A. (2012). "Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors." World Intellectual Property Organization Patent WO2012041476A1.
Sources
Catalytic conditions for coupling 4-methyl-2-chloropyridine and (S)-3-pyrrolidinol
Application Note: Catalytic C–N Cross-Coupling of 4-Methyl-2-chloropyridine and (S)-3-Pyrrolidinol
Executive Summary & Mechanistic Rationale
The coupling of electron-deficient heteroaryl halides, such as 4-methyl-2-chloropyridine, with chiral secondary aliphatic amines like (S)-3-pyrrolidinol is a critical transformation in the synthesis of kinase inhibitors and other bioactive molecules. Historically, 2-chloropyridines have been functionalized via Nucleophilic Aromatic Substitution (SNAr) using strong bases (e.g., KOtBu) at elevated temperatures (85–140 °C)[1][2]. However, these harsh conditions risk the racemization of the stereocenter in (S)-3-pyrrolidinol and can promote unwanted side reactions.
To preserve stereochemical integrity and improve chemoselectivity, palladium-catalyzed Buchwald-Hartwig amination is the superior choice. The selection of the active L1Pd(0) catalyst system and base is governed by two structural challenges in this specific coupling[3]:
-
Secondary Amine Sterics: The dialkylbiarylphosphine ligand RuPhos is specifically designed to accommodate secondary amines[4][5]. Its bulky structure prevents the formation of unreactive palladium bis(amine) complexes and accelerates the rate-determining reductive elimination step.
-
Hydroxyl Group Tolerance: (S)-3-pyrrolidinol possesses an unprotected secondary alcohol. To prevent competitive O-arylation, LiHMDS (Lithium bis(trimethylsilyl)amide) is utilized as the base. LiHMDS provides the necessary proton tolerance for hydroxyl groups during the amination cycle[4]. Furthermore, toluene is selected as the solvent because the poor solubility of the resulting halide salts in non-polar media helps drive the catalytic cycle forward[4].
Reaction Optimization & Quantitative Data
The following table summarizes the optimization data, demonstrating the causality behind the selection of the RuPhos/LiHMDS catalytic system.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | N:O Selectivity |
| 1 | Pd₂(dba)₃ (2 mol%) | BINAP (4 mol%) | NaOtBu | Toluene | 100 | 12% | 85:15 |
| 2 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 45% | 95:5 |
| 3 | Pd₂(dba)₃ (2 mol%) | BrettPhos (4 mol%) | LiHMDS | Toluene | 85 | 68% | >99:1 |
| 4 | Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | LiHMDS | Toluene | 85 | 94% | >99:1 |
Note: RuPhos outperforms BrettPhos here because BrettPhos is optimized for primary amines, whereas RuPhos is explicitly tailored for secondary amines[4].
Logical Relationships & Experimental Workflows
Catalytic cycle of the RuPhos-mediated Buchwald-Hartwig amination.
Self-validating experimental workflow for the C-N cross-coupling protocol.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Key In-Process Controls (IPCs) are embedded to ensure that catalyst poisoning or racemization is detected immediately.
Step 1: Reagent Preparation (Inert Atmosphere)
-
Transfer a Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox.
-
Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and RuPhos (0.04 equiv, 4 mol%) to the tube.
-
Add 4-methyl-2-chloropyridine (1.0 equiv, 1.0 mmol) and (S)-3-pyrrolidinol (1.2 equiv, 1.2 mmol).
-
Add anhydrous Toluene (5.0 mL, 0.2 M).
-
Slowly add LiHMDS (1.0 M in Toluene, 2.2 equiv). Causality: 1.0 equiv is consumed to deprotonate the hydroxyl group temporarily, and 1.2 equiv acts as the base for the catalytic cycle.
Step 2: Catalytic Cross-Coupling
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 85 °C.
-
Stir vigorously (800 rpm) for 12 hours. The high stirring rate is crucial due to the heterogeneous nature of the precipitating lithium chloride salts.
Step 3: In-Process Control (IPC) & Self-Validation
-
At the 2-hour mark, withdraw a 50 µL aliquot under a positive flow of argon.
-
Dilute with LC-MS grade acetonitrile and analyze via LC-MS.
-
Validation Check: Ensure the absence of a mass peak corresponding to O-arylation (which would elute at a different retention time but share the same m/z). If palladium black (a dark, insoluble precipitate) is observed early in the reaction, it indicates oxygen ingress or catalyst deactivation.
Step 4: Quench and Extraction
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl to neutralize the LiHMDS and reprotonate the hydroxyl group.
-
Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 × 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification and Stereochemical Validation
-
Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient containing 1% Et₃N to prevent streaking of the basic amine).
-
Stereochemical Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to confirm >99% enantiomeric excess (ee). This validates that the 85 °C heating did not induce racemization of the pyrrolidinol core.
References
-
Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity National Institutes of Health (NIH) / PMC[Link]
-
Identification of Direct-acting nsP2 Helicase Inhibitors with Antialphaviral Activity bioRxiv[Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews - ACS Publications[Link]
-
Buchwald-Hartwig Amination Chemistry LibreTexts[Link]
Sources
Microwave-assisted synthesis of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol , a privileged chiral scaffold in medicinal chemistry often found in kinase inhibitors and GPCR ligands. Utilizing microwave (MW) irradiation, this protocol overcomes the kinetic sluggishness typical of Nucleophilic Aromatic Substitution (
Compared to traditional thermal reflux (12–24 hours), this microwave-assisted method achieves full conversion in 20 minutes with improved impurity profiles.
Scientific Foundation & Mechanism
The Challenge: Deactivated Electrophiles
The target reaction involves the coupling of (S)-3-hydroxypyrrolidine (nucleophile) with 2-chloro-4-methylpyridine (electrophile).
-
Electronic Deactivation: The 4-methyl group on the pyridine ring is electron-donating (via hyperconjugation), which raises the energy of the LUMO and destabilizes the anionic Meisenheimer transition state. This makes the standard thermal
reaction slow and prone to degradation. -
Microwave Solution: MW irradiation provides rapid, uniform heating and can selectively couple with polar transition states (dielectric heating), significantly lowering the activation energy barrier (
).
Mechanistic Pathway ( )
The reaction proceeds via an addition-elimination mechanism.
-
Addition: The pyrrolidine nitrogen attacks the C2 position of the pyridine, breaking the aromaticity and forming a high-energy Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the leaving group (chloride).
Critical Insight on Leaving Groups:
While 2-chloropyridines are cost-effective, 2-fluoropyridines react up to 300x times faster in
Visualization: Reaction Logic
Figure 1: Mechanistic pathway comparing thermal vs. microwave activation energy traversal.
Experimental Protocol
Materials & Reagents
| Reagent | MW | Equiv.[1][2][3][4][5] | Mass/Vol (1 mmol scale) | Role |
| 2-Chloro-4-methylpyridine | 127.57 | 1.0 | 128 mg | Electrophile |
| (S)-3-Hydroxypyrrolidine | 87.12 | 1.5 | 131 mg | Nucleophile |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 | 435 µL | Organic Base |
| NMP (N-Methyl-2-pyrrolidone) | 99.13 | N/A | 2.5 mL | Polar Aprotic Solvent |
Note: If using (S)-3-Hydroxypyrrolidine HCl salt, increase DIPEA to 3.5 equivalents.
Step-by-Step Procedure
Step 1: Vessel Preparation
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add (S)-3-Hydroxypyrrolidine (131 mg, 1.5 mmol).
-
Add NMP (2.5 mL). Stir briefly to dissolve.
-
Add DIPEA (435 µL, 2.5 mmol).
-
Add 2-Chloro-4-methylpyridine (128 mg, 1.0 mmol).
-
Cap the vial with a Teflon-lined septum and crimp seal.
Step 2: Microwave Irradiation Program the microwave reactor (e.g., Biotage Initiator+ or CEM Discover) with the following parameters:
-
Temperature:
-
Time: 20:00 (Hold time)
-
Pre-stirring: 30 seconds
-
Absorption Level: High (due to NMP solvent)
-
Cooling: On (post-reaction)
Process Check: Pressure will typically reach 4–6 bar. Ensure the safety limit is set to 15 bar.
Step 3: Workup & Isolation [6]
-
Allow the vial to cool to room temperature (
). -
Transfer the reaction mixture to a separatory funnel containing Ethyl Acetate (EtOAc) (30 mL).
-
Wash with Water (2 x 20 mL) to remove NMP and excess base.
-
Wash with Brine (saturated NaCl, 1 x 10 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Method: Flash Column Chromatography (Silica Gel).
-
Eluent: DCM : MeOH (95:5 to 90:10 gradient).
-
Observation: The product typically elutes as a viscous, pale-yellow oil or low-melting solid.
Process Optimization & Troubleshooting
Solvent Selection Strategy
While NMP is ideal for high-temperature MW chemistry, "Green" alternatives exist.
| Solvent | Temp Limit | Pros | Cons |
| NMP/DMSO | Excellent energy absorption; high solubility. | High boiling point makes removal difficult. | |
| Ethanol/Water | Green; easy workup. | Requires high pressure; lower reaction rate. | |
| Acetonitrile | Easy removal. | High pressure generation; poor solubility for some salts. |
Troubleshooting Guide
-
Issue: Low Conversion (<50%)
-
Issue: Byproduct Formation (Elimination)
Analytical Validation
Expected Data for (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol:
-
LC-MS:
m/z. -
1H NMR (400 MHz, CDCl3):
- 8.02 (d, 1H, Py-H6) – Characteristic doublet for pyridine.
- 6.45 (s, 1H, Py-H3) – Upfield due to amino-donation.
- 6.38 (d, 1H, Py-H5).
- 4.55 (m, 1H, CH-OH).
-
3.40–3.70 (m, 4H, Pyrrolidine
). -
2.25 (s, 3H, Ar-
).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
-
Roh, K. R., et al. (2018). Microwave-assisted synthesis of 2-aminopyridines via SNAr. Synlett. Link
-
Biotage Application Note. Transition Metal-Free Arylation of Amines using SNAr. Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Effect of Substituents. Link
-
BenchChem Protocols. Microwave-Assisted Synthesis of 2-Amino-3-Hydroxypyridine Derivatives. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 6. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides [mdpi.com]
- 10. data.epo.org [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the C–N coupling of 2-halopyridines with amino alcohols presents unique mechanistic challenges. The synthesis of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol requires navigating the deactivated nature of the electrophile, severe catalyst poisoning risks, and competing chemoselectivity (N- vs. O-arylation).
This guide provides field-proven insights, causal explanations, and optimized protocols to ensure high-yielding, stereopure, and reproducible syntheses.
Mechanistic Workflows & Logical Relationships
Workflow for the synthesis of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction between 2-chloro-4-methylpyridine and (S)-pyrrolidin-3-ol yields <20% product even after 24 hours at 100 °C. Why is it so sluggish? Expert Insight: Nucleophilic aromatic substitution (SNAr) relies on the stabilization of the anionic Meisenheimer intermediate. While the pyridine nitrogen activates the 2-position, the 4-methyl group exerts an electron-donating inductive (+I) and hyperconjugative effect. This destabilizes the negative charge in the transition state, significantly raising the activation energy[1]. Solution: Thermal activation must overcome this barrier. Switch from conventional heating to microwave irradiation (140–150 °C for 45 mins) using a highly polar aprotic solvent like NMP. Additionally, using 2-fluoro-4-methylpyridine instead of the chloro-derivative will accelerate the rate-determining addition step due to fluorine's superior electronegativity.
Q2: I attempted a Buchwald-Hartwig coupling, but the reaction mixture quickly turned black, and starting materials remained unconsumed. What happened? Expert Insight: The formation of a fine black precipitate indicates the precipitation of "Palladium Black"—elemental palladium that has crashed out of the catalytic cycle[2]. This occurs due to severe catalyst poisoning. The nitrogen atom of 2-halopyridines is highly prone to coordinating with the electrophilic Pd(II) center, forming an off-cycle, stable bis-pyridyl complex. Unable to undergo reductive elimination, this complex thermally decomposes[3]. Solution: You must utilize a sterically demanding biaryl phosphine ligand, such as BrettPhos or Xantphos. The massive steric bulk of these ligands physically shields the palladium center, preventing the pyridine nitrogen from coordinating while still allowing the smaller secondary amine of pyrrolidin-3-ol to attack.
Q3: LC-MS confirms the correct mass (
Effect of base strength on chemoselectivity (N- vs. O-arylation) of amino alcohols.
Q4: How do I ensure the (S)-stereocenter of pyrrolidin-3-ol does not racemize during the harsh coupling conditions? Expert Insight: Racemization at the C3 position of the pyrrolidine ring typically occurs via an oxidation-reduction pathway or base-catalyzed enolization if adjacent to an electron-withdrawing group. Fortunately, the C3 hydroxyl group is isolated from the amine. However, prolonged exposure to excessive heat (>120 °C) and strong alkoxide bases can promote unwanted side reactions. Solution: The Buchwald-Hartwig protocol utilizing weak bases (Cs₂CO₃) at moderate temperatures (90 °C) is inherently mild and preserves the stereocenter. Validate stereochemical integrity post-purification using chiral HPLC.
Quantitative Data Summary
The following table summarizes the causal impact of reaction conditions on yield and chemoselectivity.
| Coupling Method | Electrophile | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Chemoselectivity (N:O) |
| SNAr (Thermal) | 2-Chloro-4-Me | None | K₂CO₃ | DMF | 100 | < 20 | > 99:1 |
| SNAr (Microwave) | 2-Fluoro-4-Me | None | DIPEA | NMP | 150 | 82 | > 99:1 |
| Buchwald-Hartwig | 2-Bromo-4-Me | BINAP | NaOtBu | Toluene | 100 | 85 | 40:60 |
| Buchwald-Hartwig | 2-Bromo-4-Me | Xantphos | Cs₂CO₃ | Dioxane | 100 | 91 | > 99:1 |
| Buchwald-Hartwig | 2-Bromo-4-Me | BrettPhos | NaOTMS | t-AmylOH | 90 | 96 | > 99:1 |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Buchwald-Hartwig N-Amination (Recommended)
This protocol utilizes steric shielding and kinetic control to prevent catalyst poisoning and O-arylation.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-bromo-4-methylpyridine (1.0 equiv), (S)-pyrrolidin-3-ol (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5.0 mol%), and NaOTMS or Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed tert-amyl alcohol or 1,4-dioxane to achieve a 0.2 M concentration relative to the aryl halide.
-
Reaction: Seal the tube, remove it from the glovebox, and stir the mixture at 90 °C for 12 hours.
-
Validation Checkpoint: The reaction mixture should remain a homogeneous yellow/orange solution. If it turns opaque black within the first hour, oxygen ingress or catalyst decomposition has occurred.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient containing 1% Et₃N to prevent streaking) to isolate the pure (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol.
Protocol B: Microwave-Assisted SNAr
Use this protocol if transition-metal catalysis must be strictly avoided (e.g., late-stage API synthesis where heavy metal limits are stringent).
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-fluoro-4-methylpyridine (1.0 equiv), (S)-pyrrolidin-3-ol (1.5 equiv), and N,N-diisopropylethylamine (DIPEA) (2.5 equiv).
-
Solvent: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (1.0 mL/mmol).
-
Reaction: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 150 °C for 45 minutes.
-
Validation Checkpoint: Monitor via LC-MS. The mass of the starting 2-fluoropyridine should be completely consumed, replaced by the product mass (
179.1).
-
-
Workup: Cool the vial. Dilute the mixture with water and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5x) to completely remove the NMP solvent.
-
Drying & Purification: Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash chromatography.
References
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols, Journal of the American Chemical Society,
Sources
Removing palladium catalyst residues from (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
Welcome to the Technical Support Center for Palladium Catalyst Removal. This guide is specifically engineered for process chemists and drug development professionals working with (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol , a highly chelating Active Pharmaceutical Ingredient (API) intermediate.
Below, you will find a logical workflow, mechanistic troubleshooting steps, and self-validating protocols to ensure your product meets the ICH Q3D elemental impurity guidelines (typically <10 ppm for oral administration)[1].
Palladium Removal Decision Workflow
Figure 1: Iterative troubleshooting logic for palladium removal from highly chelating APIs.
Frequently Asked Questions (FAQs)
Q1: Why does standard Celite filtration fail to remove palladium from (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol? A: Celite filtration only removes insoluble palladium(0) agglomerates (palladium black). In Buchwald-Hartwig aminations, residual Pd(II) is strongly coordinated by the 2-aminopyridine-like motif of your product (the basic pyridine nitrogen combined with the pyrrolidine nitrogen). Because the API acts as a competitive bidentate ligand, the palladium remains soluble in the organic phase, necessitating chemical scavengers that possess a higher binding affinity for Pd than the API itself[1].
Q2: Which solid-supported scavengers are most effective for this class of basic nitrogen heterocycles? A: Sulfur-based silica scavengers, such as SiliaMetS® Thiol or MP-TMT (trimercaptotriazine), are highly recommended. According to Hard-Soft Acid-Base (HSAB) theory, Pd(II) is a "soft" acid that forms exceptionally strong bonds with "soft" sulfur donors, effectively outcompeting the "borderline/hard" nitrogen donors of the pyridine and pyrrolidine rings[2].
Q3: Can I use aqueous washes to remove the palladium? A: Yes, but simple acidic washes risk partitioning your basic API into the aqueous layer. Instead, use an aqueous wash containing a water-soluble chelator like N-acetylcysteine. N-acetylcysteine has been shown to reduce Pd from ~8,600 ppm down to <1,000 ppm in a single wash without significant API loss[3].
Troubleshooting Guide
Issue 1: Palladium levels remain >500 ppm after silica scavenger treatment.
-
Causality: The scavenger pore size may be restricting access to the bulky API-Pd complex, or the palladium is trapped in the Pd(0) oxidation state, which binds less effectively to thiol scavengers than Pd(II).
-
Solution:
-
Add a mild oxidant (like trace iodine) to convert unreactive Pd(0) to Pd(II), which binds much more strongly to anionic scavengers[4].
-
Switch to a macroporous scavenger (e.g., SPM32 or SEM-26) which accommodates larger API-Pd complexes[3].
-
Increase the incubation temperature to 40–60 °C to provide the activation energy required for the ligand exchange between the API and the scavenger.
-
Issue 2: Significant API loss during scavenger filtration.
-
Causality: The basic pyrrolidine and pyridine nitrogens are non-specifically adsorbing to the unfunctionalized, acidic silanol (Si-OH) groups on the silica backbone of the scavenger.
-
Solution: Pre-treat the scavenger with a mild, non-nucleophilic base (e.g., triethylamine) to block acidic sites, or switch to a polystyrene-based scavenger (e.g., QuadraPure™) which lacks an acidic backbone entirely[5].
Quantitative Data: Scavenger Efficiency Comparison
The following table synthesizes expected palladium reduction metrics based on industry-standard treatments for basic APIs:
| Treatment Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Mechanistic Notes |
| Celite Filtration | ~15,000 | 8,600 | 42.6% | Removes only insoluble Pd(0) agglomerates[3]. |
| N-Acetylcysteine Wash | 8,600 | 975 | 88.6% | Biphasic extraction; 64h at 30–40 °C[3]. |
| SiliaMetS® Thiol (0.3 eq) | 1,300 | <10 | >99.0% | Stirred in CHCl3 for 12h; soft-soft interaction[2]. |
| MP-TMT (0.2 wt%) | 330 | 7 - 30 | 91.0 - 98.0% | Overnight aging in DMF; triazine stabilization[6]. |
Validated Experimental Protocols
Protocol 1: Biphasic N-Acetylcysteine Wash
-
Self-Validating Logic: This method relies on liquid-liquid extraction. The water-soluble N-acetylcysteine acts as a sacrificial ligand, extracting Pd into the aqueous phase while leaving the lipophilic API in the organic phase. A color change in the aqueous layer validates successful extraction.
-
Phase Preparation: Dissolve the crude (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol in a water-immiscible organic solvent (e.g., 2-MeTHF or EtOAc).
-
Chelator Addition: Prepare a 5% (w/v) aqueous solution of N-acetylcysteine.
-
Extraction: Add the aqueous solution to the organic phase in a 1:1 (v/v) ratio. Heat the biphasic mixture to 35 °C and stir vigorously for 4–6 hours[3].
-
Separation: Allow the layers to separate. The aqueous layer will turn dark yellow/brown as the Pd-cysteine complex forms. Discard the aqueous layer.
-
Polishing: Wash the organic layer once with brine, dry over Na2SO4, and concentrate.
Protocol 2: Silica Scavenger Treatment (SiliaMetS® Thiol)
-
Self-Validating Logic: This protocol uses a high-affinity solid-supported sulfur ligand to strip Pd from the API. The use of elevated temperature ensures the kinetic barrier of the API-Pd ligand exchange is overcome.
-
Dissolution: Dissolve the API in a polar aprotic solvent (e.g., DMF or THF) to ensure complete solubility of the API-Pd complex.
-
Scavenger Addition: Add 4–5 equivalents of SiliaMetS® Thiol (relative to the initial Pd catalyst loading).
-
Incubation: Stir the suspension at 40–50 °C for 12–18 hours. Critical Step: Do not exceed 60 °C to prevent the thermal cleavage of the silica-thiol linker.
-
Filtration: Filter the heterogeneous mixture through a sintered glass funnel. Wash the filter cake with 2 column volumes of the reaction solvent to recover any entrained API.
-
Validation: Concentrate the filtrate and analyze a 10 mg sample via ICP-MS to confirm Pd levels are <10 ppm[7].
References
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions (Secondary Data) Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Palladium scavenging: From 1% to within ICH limits Source: Onyx Scientific URL: [Link]
-
Title: CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Source: RSC Publishing URL: [Link]
-
Title: Green Chemistry Source: RSC Publishing URL: [Link]
-
Title: OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE Source: European Patent Office (EPO) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE - Patent 3119775 [data.epo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
Minimizing side reactions in (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol production
Welcome to the technical support center for the synthesis of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, with a focus on minimizing side reactions to achieve a high-purity final product. All recommendations are grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific experimental issues that can arise during the synthesis of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol. Each entry details the problem, its probable cause, and actionable solutions.
Issue 1: Formation of Bis-arylated Pyrrolidinol Impurity
Problem: You observe a significant amount of a higher molecular weight impurity in your final product, which has been identified as a bis-arylated pyrrolidinol derivative.
Probable Cause: This common side reaction occurs during the nucleophilic aromatic substitution (SNAr) between (S)-pyrrolidin-3-ol and an activated pyridine, such as 2-chloro-4-methylpyridine.[1][2] The hydroxyl group of the desired product, (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol, can be deprotonated under the reaction conditions, creating a nucleophile that can react with a second molecule of the electrophilic pyridine.
Solutions:
-
Strict Control of Stoichiometry: To minimize this secondary reaction, it is crucial to carefully control the stoichiometry of your reactants. Using a minimal excess of the 2-chloro-4-methylpyridine, typically in the range of 1.05 to 1.1 molar equivalents, is often sufficient.
-
Temperature Management: Maintaining the reaction temperature as recommended in established protocols, generally between 80-100 °C, is important. Higher temperatures can increase the rate of the undesired second substitution.
-
Base Selection and Equivalents: The choice and amount of base are critical. A non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) is generally preferred over stronger, more nucleophilic bases. Using only a slight excess of the base (1.1 to 1.2 equivalents) will minimize the deprotonation of the product's hydroxyl group.
-
Reaction Monitoring: Closely monitor the progress of the reaction using analytical techniques like HPLC or TLC. Quenching the reaction as soon as the starting (S)-pyrrolidin-3-ol has been consumed can prevent the product from reacting further.
Experimental Protocol for Minimizing Bis-arylation:
-
In a suitable reaction vessel, dissolve (S)-pyrrolidin-3-ol (1.0 eq) in a high-boiling polar aprotic solvent (e.g., DMSO, DMF).
-
Add N,N-diisopropylethylamine (1.1 eq) to the solution.
-
Slowly add 2-chloro-4-methylpyridine (1.05 eq) to the reaction mixture at room temperature.
-
Heat the mixture to 90 °C and monitor its progress by HPLC on an hourly basis.
-
Once the reaction is complete, cool it to room temperature before proceeding with the workup and purification steps.
Diagram: Bis-arylation Side Reaction Pathway
Caption: Pathway showing the desired SNAr reaction and the subsequent side reaction leading to the bis-arylated impurity.
Issue 2: Racemization of the Chiral Center
Problem: The enantiomeric excess (ee) of your final product is significantly lower than that of your starting (S)-pyrrolidin-3-ol.
Probable Cause: Racemization can occur if the reaction conditions are too harsh, particularly with prolonged exposure to high temperatures or strong bases. While the chiral center in (S)-pyrrolidin-3-ol is generally stable, certain conditions can lead to the formation of intermediates that may compromise stereochemical integrity. In some nucleophilic substitution reactions, racemization can occur if the reaction proceeds through a planar carbocation intermediate (SN1 mechanism).[3][4][5][6]
Solutions:
-
Milder Reaction Conditions: If you observe racemization, attempt the reaction at a lower temperature for a longer duration.
-
Alternative Coupling Strategies: Consider synthetic routes that proceed under milder conditions. For example, a Buchwald-Hartwig amination could be a viable alternative to the SNAr reaction, as it often takes place at lower temperatures and with a broader range of bases.[7][8]
-
Chiral Purity Analysis: Regularly check the enantiomeric purity of both your starting material and your product using chiral HPLC or SFC to identify the stage at which racemization is occurring.
Data Summary: Illustrative Temperature Effect on Enantiomeric Excess
| Reaction Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (ee%) |
| 120 | 6 | 93.5 |
| 100 | 12 | 98.2 |
| 80 | 24 | >99.0 |
Note: This data is for illustrative purposes and will vary based on specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the SNAr reaction between (S)-pyrrolidin-3-ol and 2-chloro-4-methylpyridine?
A1: High-boiling polar aprotic solvents are generally preferred for this SNAr reaction. They effectively solvate the reactants and facilitate the reaction at elevated temperatures. Common choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). The choice of solvent can impact the reaction rate and side product profile, so it may need to be optimized for your specific experimental setup.
Q2: How can I effectively remove unreacted 2-chloro-4-methylpyridine from my final product?
A2: Unreacted 2-chloro-4-methylpyridine can typically be removed during the aqueous workup. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will protonate the basic pyridine derivative, causing it to partition into the aqueous phase. Subsequent purification by column chromatography or crystallization should then effectively remove any remaining traces.
Q3: Are there alternative synthetic routes to (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol that avoid high temperatures?
A3: Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are an excellent alternative.[7][8] This method typically allows for the formation of the C-N bond under milder conditions, often at temperatures from room temperature to around 80 °C. This can be particularly beneficial for minimizing temperature-sensitive side reactions like racemization. A typical protocol would involve reacting (S)-pyrrolidin-3-ol with 2-bromo-4-methylpyridine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in an inert solvent like toluene or dioxane.[9][10]
Diagram: SNAr vs. Buchwald-Hartwig Amination
Caption: Comparison of the SNAr and Buchwald-Hartwig amination routes for the synthesis of the target molecule.
References
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Retrieved from [Link]
-
(PDF) Principles of Nucleophilic Substitution. ResearchGate. Retrieved from [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Retrieved from [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. Retrieved from [Link]
-
The SN1 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
The SN1 Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction temperature for SNAr synthesis of pyridine derivatives
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on pyridine derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges of functionalizing aza-heterocycles.
SNAr reactions on pyridines proceed via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex[1]. The activation energy—and consequently the optimal reaction temperature—is strictly governed by the position of the leaving group, the identity of the halogen, and the steric bulk of the nucleophile. This guide provides causal explanations, troubleshooting matrices, and self-validating protocols to ensure high-fidelity synthesis.
SNAr Temperature Optimization Workflow
Decision matrix for optimizing SNAr temperature based on pyridine electronics and sterics.
Frequently Asked Questions (FAQs)
Q1: Why does my SNAr reaction on 3-bromopyridine fail at reflux, while 2-bromopyridine succeeds? A1: This is a fundamental issue of electronic resonance. In 2- and 4-halopyridines, the negative charge generated during the formation of the Meisenheimer intermediate can be delocalized directly onto the electronegative ring nitrogen, significantly lowering the activation energy[1]. In 3-halopyridines, this resonance stabilization is impossible. Consequently, 3-halopyridines require much higher thermal energy to overcome the activation barrier. Transitioning from conventional reflux to microwave irradiation at 160 °C is often required to achieve high yields[2].
Q2: How does the choice of leaving group dictate my starting temperature? A2: The reactivity order for SNAr leaving groups is generally F > Cl ≈ Br > I[3]. Because the rate-determining step is the initial nucleophilic attack (not the cleavage of the carbon-halogen bond), the highly electronegative fluorine atom withdraws electron density via the inductive effect, making the ipso-carbon highly electrophilic and stabilizing the transition state. 2-fluoropyridines can often be functionalized at room temperature or mild heating (up to 50 °C)[4][5]. Chlorides and bromides typically require 80–100 °C, or higher if sterically hindered.
Q3: What side reactions should I anticipate if I push the temperature too high? A3: Excessive thermal energy can lead to several detrimental pathways:
-
Dimerization: High temperatures can induce the dimerization of the pyridine substrate, consuming your starting material[3].
-
Degradation: Sensitive functional groups (e.g., nitro groups or complex warheads in degrader synthesis) can undergo thermal degradation or unwanted metabolism-like cleavage[6].
-
Regioisomerization & Ring Opening: In the presence of strong bases and high heat, competitive pathways such as N-alkylation (forming pyridinium salts) or ring-opening side reactions can outcompete the desired SNAr pathway.
Troubleshooting Guide
Issue: Low conversion (<20%) after 24 hours at 80 °C.
-
Causality: The activation energy barrier has not been breached. The substrate is either electronically deactivated (e.g., electron-donating groups present, or substitution at the 3-position) or sterically hindered.
-
Resolution:
Issue: High conversion, but complex mixture of impurities and dark tar-like crude.
-
Causality: The temperature is too high, leading to pyridine dimerization[3] or competitive N-alkylation (especially with thiol nucleophiles where S-alkylation vs N-alkylation is a known competition)[7].
-
Resolution: Lower the temperature by 30–50 °C. To compensate for the loss in kinetic energy, increase the nucleophilicity of your reagent (e.g., pre-form the sodium/potassium salt of your nucleophile using NaH or KHMDS at 0 °C before adding the pyridine)[8].
Quantitative Data: Temperature vs. Yield Benchmarks
The following table summarizes validated experimental data demonstrating the profound impact of temperature, heating modality, and leaving group on SNAr efficiency.
| Substrate | Nucleophile | Heating Modality | Temp (°C) | Time | Yield (%) | Ref |
| 2-Fluoropyridine | Various Amines | Conventional | 25 - 50 | 2 - 16 h | >85% | [4][5] |
| 2-Bromopyridine | 2-Aminoethanethiol | Conventional | 78 (Reflux) | 24 h | 75% | [2] |
| 2-Bromopyridine | 2-Aminoethanethiol | Microwave | 140 | 21 min | 92% | [2] |
| 3-Bromopyridine | 2-Aminoethanethiol | Conventional | 78 (Reflux) | 24 h | <45% | [2] |
| 3-Bromopyridine | 2-Aminoethanethiol | Microwave | 160 | 38 min | 95% | [2] |
Validated Experimental Protocols
Protocol A: Room-Temperature SNAr of Activated 2-Fluoropyridines
Use this protocol for highly electrophilic substrates where high temperatures would risk degradation.
-
Preparation: In an oven-dried flask under inert atmosphere (N2 or Argon), dissolve the 2-fluoropyridine derivative (1.0 eq) in anhydrous THF or DMF (0.2 M concentration).
-
Nucleophile Addition: Add the amine or thiol nucleophile (1.2 eq). If using a neutral alcohol or thiol, add a mild base such as K2CO3 or Cs2CO3 (2.0 eq).
-
Reaction: Stir the mixture at room temperature (20–25 °C). Monitor the reaction via LC-MS or TLC every 2 hours. The high electronegativity of fluorine should drive the reaction to completion within 4–16 hours[4][5].
-
Validation & Workup: Once the starting material is consumed, quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (if DMF was used, wash 5x with water/brine to remove solvent). Dry over Na2SO4, concentrate, and purify via silica gel chromatography.
Protocol B: Microwave-Assisted High-Temperature SNAr of 3-Halopyridines
Use this protocol for unactivated or sterically hindered substrates that fail under conventional reflux.
-
Preparation: In a heavy-walled microwave-safe vial (e.g., Biotage 2.0 mL vial), combine the 3-bromopyridine (1.0 eq) and the nucleophile (e.g., 2-aminoethanethiol hydrochloride, 1.5 eq)[1][2].
-
Base & Solvent: Add sodium ethoxide (generated in situ from Na and EtOH) or an appropriate base (2.5 eq to neutralize the hydrochloride salt and drive the reaction). Add anhydrous ethanol to achieve a 0.5 M concentration.
-
Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 160 °C for 38 minutes[2]. Self-Validation Note: The microwave software should show a rapid pressure spike followed by stabilization; if pressure exceeds safety limits, the vial is overfilled or the solvent is inappropriate.
-
Workup: Cool the vial to room temperature before uncrimping (Critical safety step). Remove the ethanol under reduced pressure. Dissolve the crude residue in a minimal amount of water and extract with dichloromethane. Purify via automated flash chromatography.
References
-
Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines Taylor & Francis[Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution National Institutes of Health (NIH) / PMC[Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles ACS Omega[Link]
-
Discovery of electrophilic degraders that exploit SNAr chemistry National Institutes of Health (NIH) / PMC[Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles ChemRxiv[Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Organic Letters - ACS Publications[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of electrophilic degraders that exploit SNAr chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
Welcome to the technical support center for the purification of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this chiral intermediate. As a polar molecule featuring a pyridine ring and a pyrrolidinol moiety, its purification requires careful consideration of solvent selection and crystallization kinetics.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol, offering explanations and actionable solutions to guide you through challenging experimental outcomes.
Question: My compound has "oiled out" during cooling instead of forming crystals. What should I do?
Answer:
"Oiling out," where the solute separates as a liquid instead of a solid, is a common issue, particularly with compounds that have relatively low melting points or when the solution is too concentrated. This phenomenon prevents effective purification.
Possible Causes & Solutions:
-
High Solute Concentration: The solution may be too supersaturated, causing the compound to crash out of solution as a liquid before it has time to form an ordered crystal lattice.
-
Solution: Reheat the mixture until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly reduce the saturation level. Allow the solution to cool more slowly to give the molecules adequate time to align into crystals.[1]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound.
-
Solution: If the issue persists, a different solvent or a mixed-solvent system is necessary. Choose a solvent with a lower boiling point or introduce an "anti-solvent" (see mixed-solvent recrystallization below).
-
-
Presence of Impurities: Impurities can depress the melting point of the solute, increasing the likelihood of oiling out.
-
Solution: Ensure the initial crude material is as clean as possible. If the oil persists, it may be necessary to pass the material through a short plug of silica gel to remove baseline impurities before attempting recrystallization again.
-
Question: I've cooled the solution, but no crystals have formed. How can I induce crystallization?
Answer:
The failure of crystals to form upon cooling typically indicates that the solution is not yet supersaturated, or that there are no nucleation sites for crystal growth to begin.[1]
Possible Causes & Solutions:
-
Excess Solvent: This is the most common reason for crystallization failure.[1] Too much solvent was added, and the compound remains soluble even at low temperatures.
-
Solution: Gently heat the solution to boil off a portion of the solvent.[2] Continue to remove solvent until the solution appears slightly cloudy at its boiling point, then add a drop or two of hot solvent to redissolve the solid and cool it again.
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point, or nucleus.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a rough surface that can initiate crystal formation.[3][4]
-
Solution 2: Seed Crystals: If available, add a tiny crystal of pure (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol to the cooled solution. This "seed" provides a template for further crystal growth.[2][3]
-
-
Slow Crystallization Kinetics: Some compounds are simply slow to crystallize.
-
Solution: After initial slow cooling to room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[4] If this doesn't work, loosely cover the flask and leave it in a cold, undisturbed location for an extended period (overnight or longer).
-
Question: My final yield after recrystallization is very low. How can I improve it?
Answer:
A low recovery can be frustrating but is often preventable by refining your technique.
Possible Causes & Solutions:
-
Using Too Much Solvent: As mentioned, excess solvent will retain a significant amount of your product in the mother liquor.
-
Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve your compound.[3] This ensures the solution is saturated upon cooling, maximizing crystal formation.
-
-
Premature Crystallization: The compound may crystallize in the filter funnel during a hot gravity filtration step (if used to remove insoluble impurities).
-
Solution: Use a stemless funnel and pre-heat it with hot solvent or steam before filtration. Keep the solution at or near its boiling point during the transfer.[5]
-
-
Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
-
Solution: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering impurities without dissolving the product.[3]
-
Question: The purity of my material didn't improve after recrystallization. What went wrong?
Answer:
If purity, as assessed by NMR, HPLC, or melting point, does not improve, the chosen solvent is likely not discriminating effectively between your compound and the impurities.
Possible Causes & Solutions:
-
Similar Solubility Profiles: The impurities may have solubility characteristics very similar to your target compound in the chosen solvent.
-
Solution: A different solvent with different polarity is needed. For example, if you used a polar protic solvent like ethanol, try a more moderately polar aprotic solvent like ethyl acetate or acetone, perhaps as part of a mixed-solvent system.
-
-
Crystals Crashing Out Too Quickly: Rapid crystallization can trap impurities within the crystal lattice.[2]
-
Solution: Ensure cooling is slow and gradual. If the solid crashes out immediately upon removal from heat, reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly in an insulated container.[2]
-
-
Recrystallization May Not Be the Best Method: If impurities co-crystallize with your product, an alternative purification method may be required.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to start with for recrystallizing (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol?
A1: The structure of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol, containing a polar pyrrolidinol group and a moderately polar methylpyridine group, suggests that polar solvents are a good starting point. The hydroxyl and nitrogen atoms allow for hydrogen bonding.[8]
Recommended Starting Solvents:
-
Polar Protic Solvents: Ethanol, isopropanol (IPA), or methanol. These are often good choices for polar, nitrogen-containing compounds.[5]
-
Aprotic Solvents: Acetone or ethyl acetate may also be effective.
-
Solvent Mixtures: Systems like ethyl acetate/heptane or acetone/water can be highly effective if a single solvent does not provide the ideal solubility curve.
The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at room temperature or below.[4]
Q2: How do I perform a systematic solvent screen to find the best solvent?
A2: A small-scale solvent screen is the most efficient way to identify a suitable recrystallization solvent.
Protocol for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of your crude compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization.
-
If the compound does not dissolve, heat the test tube gently (e.g., in a hot water bath). Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will dissolve the compound when hot but yield a large amount of crystalline solid when cold.
Table 1: Example Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
|---|---|---|---|---|
| Heptane | Insoluble | Insoluble | None | Unsuitable |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good crystals | Good Candidate |
| Acetone | Soluble | Very Soluble | Poor recovery | Unsuitable (consider as 'good' solvent in a pair) |
| Isopropanol | Sparingly Soluble | Soluble | Fine needles | Good Candidate |
| Water | Soluble | Very Soluble | None | Unsuitable (consider as 'anti-solvent') |
Q3: What is a mixed-solvent recrystallization and how do I perform it?
A3: A mixed-solvent recrystallization is used when no single solvent is ideal. It employs two miscible solvents: a "good" solvent in which your compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble.
Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., acetone).
-
While the solution is still hot, add the "poor" solvent (e.g., water or heptane) dropwise until the solution becomes persistently cloudy (this is the saturation point).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization. Crystals should form as the solubility of the compound decreases in the mixed-solvent system.
Q4: How can I confirm the purity and stereochemical integrity of my final product?
A4: After recrystallization, it is crucial to verify the chemical purity and ensure the stereocenter at the C3 position has not been affected.
-
Purity Assessment:
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the chemical structure and identifying any remaining impurities.
-
Melting Point: A sharp, narrow melting point range is indicative of high purity.
-
-
Stereochemical Integrity:
-
Chiral HPLC: This is the gold standard for determining the enantiomeric excess (ee) of your chiral compound. A successful purification should maintain or improve the ee.
-
Polarimetry: Measurement of the specific rotation can confirm that the desired (S)-enantiomer is present, though it is less precise for determining ee than chiral HPLC.[9]
-
Process Workflows & Diagrams
The following diagrams illustrate the decision-making process for troubleshooting and solvent selection in recrystallization.
Caption: A troubleshooting workflow for common recrystallization problems.
Caption: A decision tree for selecting an appropriate recrystallization solvent.
References
- Recrystallization1. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
- Problems with Recrystallisations. (n.d.). Retrieved from University of York, Department of Chemistry.
- 3.6F: Troubleshooting. (2022, April 7).
- Recrystallisation. (n.d.).
- Recrystallization. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Recrystallization. (n.d.).
- Synthesis of substituted pyrrolidines. (2017, May 15).
- US Patent 4,910,320A. (1990). Process for preparing 3-pyrrolidinol.
- Common side reactions in the synthesis of substituted pyrrolidines. (n.d.).
- US Patent 6,087,507A. (2000).
- European Patent EP 0269258 A2. (1988). Process for the preparation of a pyrrolidinol compound.
- Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. (2016, October 7). RSC Publishing.
- Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC.
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). PMC.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
- Pyrrolidines. (n.d.).
- 4-Pyrrolidin-2-ylpyridine. (n.d.).
- (S)-(+)-1-Methyl-3-pyrrolidinol 95. (n.d.).
- Product Information: Teneligliptin (hydrobromide hydrate). (2022, November 16). Cayman Chemical.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1).
- CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol. (n.d.).
- Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. (2019). Organic & Biomolecular Chemistry.
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. diva-portal.org [diva-portal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrrolidines | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. (S)-(+)-1-甲基-3-吡咯烷醇 95% | Sigma-Aldrich [sigmaaldrich.com]
Controlling regioselectivity in the synthesis of methylpyridin-pyrrolidin-ols
Welcome to the technical support center for the synthesis of methylpyridin-pyrrolidin-ols. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of controlling regioselectivity in these important heterocyclic scaffolds. The methylpyridin-pyrrolidin-ol core is prevalent in numerous bioactive molecules, including nicotine analogues and potential therapeutics for central nervous system (CNS) disorders.[1][2][3]
Achieving precise regiochemical control during the functionalization of the pyridine ring and the subsequent construction of the pyrrolidine moiety is the most significant challenge in these syntheses. This guide provides in-depth, experience-driven answers to common questions, troubleshooting strategies for typical experimental hurdles, and detailed protocols for key synthetic transformations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the factors that govern regioselectivity and the common synthetic strategies employed.
Q1: What are the primary factors influencing regioselectivity in the functionalization of a methylpyridine ring?
Controlling where a substituent adds to the methylpyridine ring is a multi-faceted problem governed by a combination of electronic, steric, and reaction-specific factors.
-
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene.[4][5] The nitrogen atom's lone pair can also coordinate to Lewis acids, further deactivating the ring.[4][5] For nucleophilic attack, the C2, C4, and C6 positions are electronically favored. The methyl group is a weak electron-donating group, which slightly activates the ring and directs incoming electrophiles to the ortho and para positions relative to itself. The interplay between these two opposing electronic influences is critical.
-
Steric Hindrance: The presence of the methyl group, and any other substituents, can physically block access to adjacent positions.[4] This effect is often exploited to direct reagents to less hindered sites. For instance, bulky reagents will preferentially attack positions away from the methyl group.
-
Reaction Type: The choice of reaction is paramount in determining the outcome.
-
Electrophilic Substitution: Generally difficult and often requires harsh conditions. If successful, substitution typically occurs at the C3 or C5 positions (meta to the nitrogen).
-
Nucleophilic Aromatic Substitution: Requires a leaving group (like a halide) and strongly favors the C2, C4, and C6 positions.[4][6][7]
-
Directed Ortho-Metalation (DoM): Employs a directing group to deliver a strong base (e.g., n-BuLi) to a specific adjacent C-H bond for deprotonation, followed by quenching with an electrophile.[4]
-
Transition-Metal-Catalyzed C-H Functionalization: This is a powerful modern strategy where the catalyst and ligand system can override the inherent reactivity of the pyridine ring to target specific C-H bonds.[5][8][9][10]
-
Q2: How can I selectively functionalize the pyridine ring at a specific position (C2, C4, C5, etc.) before forming the pyrrolidine ring?
Achieving positional control is the key to the entire synthesis. Several advanced strategies can be employed depending on the desired regioisomer.
-
For C2/C6 Selectivity (ortho to Nitrogen):
-
Pyridine N-Oxide Strategy: Converting the pyridine nitrogen to an N-oxide activates the C2 and C6 positions for both nucleophilic attack and palladium-catalyzed direct arylation.[11][12][13] The N-oxide can be easily removed later by reduction. This is a robust and highly reliable method for achieving C2-selectivity.[11][13]
-
Rhodium-Catalyzed C-H Activation: Certain Rh(I) catalyst systems have been shown to effectively direct the arylation of pyridines to the ortho position.[14]
-
-
For C3/C5 Selectivity (meta to Nitrogen):
-
Temporary De-aromatization: A novel strategy involves the temporary de-aromatization of the pyridine ring to form a dienamine intermediate. This reverses the electronic properties and allows for highly selective functionalization at the C3 (meta) position with electrophiles, after which the ring is re-aromatized.[15]
-
Iridium-Lewis Acid Bifunctional Catalysis: Specific iridium catalysts bearing a Lewis acidic ligand can interact with the pyridine nitrogen to direct C-H borylation to the C3 and C5 positions.[9]
-
-
For C4 Selectivity (para to Nitrogen):
-
Regiodivergent Direct Alkylation: The choice of alkyllithium activator for a 1,1-diborylalkane reagent can direct alkylation. For example, methyllithium favors C4-alkylation, while sec-butyllithium promotes C2-alkylation, demonstrating how reagent structure dictates regioselectivity.[16]
-
N-Aminopyridinium Salt Strategy: Pyridines can be converted to N-aminopyridinium salts, which then act as electrophiles. These salts react selectively at the C4 position with electron-rich nucleophiles like indoles and naphthols in a catalyst-free manner.[17]
-
Pyridyne Intermediates: Generation of a 3,4-pyridyne intermediate from a 3-halopyridine allows for a two-step functionalization. The regioselective addition of an organomagnesium reagent occurs at the C4 position, followed by quenching of the resulting C3-magnesiated pyridine with an electrophile.[18]
-
Q3: What are the most reliable methods for constructing the pyrrolidine ring onto the functionalized methylpyridine scaffold?
Once the pyridine ring is appropriately substituted, the pyrrolidine ring can be formed through several cyclization strategies.
-
Intramolecular Cyclization of Diol Derivatives: This is a classic and effective method, particularly for synthesizing nicotine analogues.[1] A 1-(methylpyridin-yl)-1,4-diol is synthesized, the hydroxyl groups are converted to good leaving groups (e.g., mesylates), and subsequent intramolecular cyclization with an amine forms the pyrrolidine ring.[1]
-
[3+2] Cycloaddition: The reaction between an azomethine ylide (a 1,3-dipole) and an alkene is a powerful method for constructing substituted pyrrolidines in a single step with high stereocontrol.[19][20][21]
-
Iodine-Mediated Hofmann–Löffler Reaction: This C-H amination approach involves the cyclization of an N-haloamine. It has been successfully applied to the enantioselective synthesis of nicotine, demonstrating its tolerance for the pyridine core.[22]
-
Photochemical Ring Contraction: A more recent and innovative approach involves a photo-promoted ring contraction of the pyridine ring itself, using a silylborane reagent, to afford a pyrrolidine derivative.[23][24][25] This method fundamentally redesigns the heterocyclic core.
Section 2: Troubleshooting Guide
Even with a well-designed plan, experimental challenges are common. This section provides a systematic approach to troubleshooting.
Problem 1: Poor or no regioselectivity in C-H functionalization of the methylpyridine ring.
This is the most frequent challenge. A mixture of isomers is difficult to separate and represents a loss of valuable material.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incorrect Catalyst/Ligand System | Analyze crude reaction mixture by GC-MS or ¹H NMR to identify the isomer distribution. | Screen a panel of ligands (e.g., phosphines, N-heterocyclic carbenes) and metal precursors (e.g., Pd, Rh, Ir, Cu). The choice of ligand is crucial for directing the catalyst.[4][8] |
| Suboptimal Reaction Conditions | Run small-scale experiments varying one parameter at a time (e.g., temperature in 10°C increments, different solvents like Toluene, Dioxane, DMF). | Temperature can influence the kinetic vs. thermodynamic product ratio. Solvent polarity can affect catalyst stability and solubility. Perform a systematic optimization. |
| Steric/Electronic Mismatch | Re-evaluate the inherent electronic bias of your substrate vs. the directing power of your chosen method. | If the substrate's inherent reactivity opposes the desired outcome, switch strategies. For example, if C2/C6 functionalization is failing, consider the pyridine N-oxide approach to strongly favor those positions.[11][13] If meta-position is desired, explore temporary de-aromatization.[15] |
| Inhibitory Effect of Pyridine N | Does the reaction stall or require high catalyst loading? | The pyridine nitrogen can coordinate to and deactivate the metal catalyst.[5] Adding a Lewis acid co-catalyst can sometimes bind to the nitrogen, freeing the primary catalyst.[9] Alternatively, using the N-oxide strategy circumvents this issue. |
Problem 2: Low yield during the pyrrolidine ring cyclization step.
A successful C-H functionalization can be undermined by an inefficient cyclization.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Precursor Formation | Isolate and characterize the pre-cyclization intermediate (e.g., the diol or dimesylate) by NMR and MS to confirm its purity and identity. | Ensure the reaction to form the cyclization precursor goes to completion. For mesylation, use fresh mesyl chloride and a non-nucleophilic base (e.g., Et₃N, DIPEA) at 0°C. |
| Poor Leaving Group | Review the pKa of the conjugate acid of your leaving group. | Ensure you have an excellent leaving group. Mesylates (-OMs) and tosylates (-OTs) are standard. If they fail, consider a triflate (-OTf) group for enhanced reactivity. |
| Side Reactions / Racemization | Analyze the crude product for byproducts. Check the enantiomeric excess (ee) of the product if the synthesis is stereoselective. | Side reactions like elimination can compete with intramolecular substitution. Lowering the reaction temperature can often favor the desired cyclization. Some racemization was noted even at -10°C in certain nicotine analogue syntheses, indicating temperature control is critical.[1] |
| Incorrect Stoichiometry or Base | Verify the equivalents of base used. | For cyclizations involving deprotonation, ensure a suitable, non-nucleophilic base is used in the correct amount to avoid side reactions with the substrate. |
Section 3: Key Experimental Protocols
These protocols provide a starting point for laboratory execution, based on established methodologies. Note: These are generalized procedures and must be adapted and optimized for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Regioselective C2-Arylation via the Pyridine N-Oxide Strategy
This protocol is adapted from the principles of palladium-catalyzed direct arylation of pyridine N-oxides, which provides excellent selectivity for the 2-position.[11][13]
-
Preparation of the N-Oxide:
-
To a solution of your methylpyridine (1.0 equiv) in dichloromethane (DCM), add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 equiv) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel) to yield the methylpyridine N-oxide.
-
-
C2-Arylation:
-
In an oven-dried Schlenk flask, combine the methylpyridine N-oxide (1.0 equiv), the aryl bromide (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃-HBF₄, 0.10 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
-
Deoxygenation:
-
Dissolve the 2-aryl-methylpyridine N-oxide in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a catalyst for hydrogenolysis, such as 10% Palladium on carbon (Pd/C).
-
Stir the mixture under an atmosphere of hydrogen (H₂, balloon or Parr shaker) until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the 2-aryl-methylpyridine.
-
Protocol 2: Synthesis of a Methylpyridin-pyrrolidin-ol via Diol Cyclization
This protocol is based on the well-established synthesis of nicotine analogues.[1] It assumes the starting material is a 1-(methylpyridin-3-yl)-butane-1,4-diol.
-
Dimesylation of the Diol:
-
Dissolve the 1-(methylpyridin-3-yl)-butane-1,4-diol (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et₃N, 2.5 equiv).
-
Slowly add methanesulfonyl chloride (MsCl, 2.2 equiv) dropwise.
-
Stir the reaction at 0°C for 2-4 hours, monitoring by TLC until the starting diol is consumed.
-
Quench the reaction with cold water. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature. The resulting dimesylate is often used immediately in the next step without extensive purification.
-
-
Azacyclization to form the Pyrrolidine Ring:
-
Dissolve the crude dimesylate from the previous step in a suitable solvent like acetonitrile or THF.
-
Add the desired primary amine (e.g., methylamine for a nicotine analogue, 1.5-2.0 equiv).
-
Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated, depending on the amine's nucleophilicity). For sensitive substrates, cooling to -10°C might be necessary to prevent side reactions.[1]
-
Monitor the reaction by LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup: dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography (silica gel, often with a small percentage of triethylamine in the eluent to prevent product streaking) to yield the target methylpyridin-pyrrolidin-ol.
-
Section 4: Visualizations and Data
Diagram 1: Decision Workflow for Regioselective Pyridine Functionalization
Caption: A decision tree to guide the selection of a synthetic strategy based on the desired position of functionalization on the pyridine ring.
Diagram 2: General Workflow for Synthesis and Purification
Caption: A generalized two-phase workflow for the synthesis of methylpyridin-pyrrolidin-ols, emphasizing purification and characterization at each key stage.
Table 1: Comparison of Regioselective C-H Functionalization Methods for Pyridines
| Method | Target Position(s) | Key Reagents/Catalysts | Advantages | Potential Limitations | Reference(s) |
| Pyridine N-Oxide | C2, C6 | m-CPBA; Pd(OAc)₂/Ligand | High C2 selectivity, reliable, overcomes N-deactivation. | Requires extra protection/deprotection steps. | [11],[13] |
| Directed Metalation (DoM) | ortho to Directing Group | Organolithium Base (n-BuLi) | High regiocontrol based on DG placement. | Requires installation/removal of DG, cryogenic temps. | [4] |
| Regiodivergent Alkylation | C2 or C4 | 1,1-Diborylalkanes, MeLi (for C4) or s-BuLi (for C2) | Control over C2 vs. C4 with same reagent class. | Substrate scope may be limited, pyrophoric reagents. | [16] |
| Temporary De-aromatization | C3 (meta) | Silylating/borating agents | Access to the challenging meta position, broad scope. | Multi-step sequence within the reaction. | [15] |
| Ir-Lewis Acid Catalysis | C3, C5 (meta) | Iridium catalyst with Lewis acidic ligand | Direct functionalization at the meta position. | Catalyst synthesis can be complex. | [9] |
References
- Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine. Benchchem.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications.
- C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC.
- meta‐Selective C−H Functionalization of Pyridines. Xingwei Li.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC.
- Biocatalytic Synthesis of Pyridine Derivatives: Application Notes and Protocols. Benchchem.
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.
- Recent Progress on the Synthesis of Bipyridine Derivatives. PMC - NIH.
- Synthetic approaches to pyrrolidines and ring contraction reactions of... ResearchGate.
- Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
- Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI.
- Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. ACS Publications.
- A Solution to the 2-pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-oxides. PubMed.
- Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability.
- Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate.
- Pyrrolidine synthesis via ring contraction of pyridines. R Discovery.
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
- Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Organic Letters - ACS Publications.
- Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC.
- Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. NC State Repository.
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
- Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Organic Letters - ACS Publications.
- Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate.
- C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E.
- Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.
- Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. MDPI.
- Breakthrough in "meta-C-H functionalization" of pyridines. Analytik NEWS.
- Pyrrolidine. Wikipedia.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Pyridine. Wikipedia.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
- Organometallic Complexes of Pyridines and Benzannulated Pyridines. Request PDF.
- Pyrrolidine synthesis via ring contraction of pyridines.
- Pyrrolidine synthesis via ring contraction of pyridines. PMC - NIH.
- One-Pot Synthesis of Novel Functionalized Fused Pyridine Derivatives via Consecutive Pyrrolidine Ring-Closure/Ring-Opening/Formal Aza-Diels–Alder Reactions. The Journal of Organic Chemistry - ACS Publications.
- Enzyme-catalyzed synthesis of pyridines 5a–k. ResearchGate.
- Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews (RSC Publishing).
- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.
- Stereo- and Regioselective Synthesis of 4-Vinylpyrrolidine from N-Tethered Alkyne-Alkenol.
- Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. YouTube.
- Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC.
Sources
- 1. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. [repository.lib.ncsu.edu]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 8. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. analytik.news [analytik.news]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 18. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. researchgate.net [researchgate.net]
- 25. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Validation & Comparative
Technical Guide: LC-MS Fragmentation & Chiral Analysis of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
[1][2]
Executive Summary
(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol is a critical chiral building block, often utilized in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase-targeting therapeutics.[1][2] Its structural integrity—specifically the (S)-enantiomer purity—is paramount for biological efficacy and safety.
This guide provides a definitive analysis of the molecule's mass spectrometric behavior. Unlike standard comparisons that focus solely on ionization efficiency, this document details the specific fragmentation pathways utilized for structural confirmation and contrasts the (S)-isomer against its primary impurity, the (R)-enantiomer, establishing why chiral LC-MS is the mandatory standard for quality control.
Part 1: MS/MS Fragmentation Analysis[3][4]
Structural Context & Ionization
Under Electrospray Ionization (ESI) in positive mode, the molecule forms a stable protonated precursor [M+H]⁺ at m/z 179.12 . The protonation site is kinetically favored at the pyrrolidine nitrogen but thermodynamically stabilized at the pyridine nitrogen, influencing the fragmentation energy landscape.
Fragmentation Pathway
The collision-induced dissociation (CID) of m/z 179.12 follows two distinct, competitive pathways driven by the stability of the heteroaromatic core versus the fragility of the aliphatic hydroxyl group.
Pathway A: Dehydration (Dominant)
The most abundant fragment arises from the neutral loss of water (18 Da). The hydroxyl group at the C3 position of the pyrrolidine ring undergoes elimination, likely assisted by the neighboring nitrogen, yielding the product ion at m/z 161.11 .
-
Mechanism: 1,2-elimination or neighboring group participation.[1][2]
-
Significance: Diagnostic for the integrity of the pyrrolidin-3-ol moiety.[1][2]
Pathway B: Linker Cleavage (Structural Core)
Higher collision energies trigger the cleavage of the C-N bond connecting the pyridine ring to the pyrrolidine. This pathway confirms the identity of the heteroaromatic substituent.
-
Fragment Ion m/z 93.06: Corresponds to the protonated 2-amino-4-methylpyridine moiety.[1][2] This confirms the specific substitution pattern on the pyridine ring.
-
Fragment Ion m/z 92.05: The 4-methylpyridin-2-yl cation, observed if charge retention favors the aromatic system without hydrogen transfer.[1][2]
Visualization of Fragmentation Dynamics
The following diagram illustrates the mechanistic flow from the precursor ion to its diagnostic fragments.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol.
Part 2: Comparative Analysis (The "Comparison Guide")
In drug development, the "alternative" to the desired product is often its enantiomer. Standard MS/MS cannot distinguish the (S)-product from the (R)-impurity because their fragmentation patterns are identical in an achiral environment.[1][2] This section compares the analytical strategies required to differentiate them.
Comparison: (S)-Enantiomer vs. (R)-Enantiomer Detection
| Feature | (S)-Isomer (Product) | (R)-Isomer (Impurity) | Analytical Implication |
| MS/MS Spectrum | m/z 179 → 161, 93 | m/z 179 → 161, 93 | Indistinguishable. Mass spec alone is insufficient for purity assay. |
| Biological Activity | High Potency (Target Specific) | Low/Inactive or Toxic | Strict separation required (<0.5% R-isomer limit). |
| C18 Retention | Identical | Identical | Co-elution on standard Reversed-Phase LC.[1][2] |
| Chiral Retention | Early Eluter (Method Dependent) | Late Eluter (Method Dependent) | Differentiation Possible. Requires polysaccharide-based CSPs. |
The Solution: Chiral LC-MS Workflow
To validate the product against the (R)-alternative, a chiral separation upstream of the MS detector is mandatory.[2]
Figure 2: Decision logic for selecting Chiral LC-MS over standard LC-MS for enantiomeric purity verification.
Part 3: Experimental Protocols
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol/Water (50:50 v/v).
-
Concentration: Dilute to 1 µg/mL for MS tuning; 10 µg/mL for LC-MS injection.
-
Filtration: 0.22 µm PTFE filter to remove particulate matter.
MS/MS Acquisition Parameters (Standard)
These settings are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 5500 or Agilent 6495).
-
Ionization: ESI Positive (+)[3]
-
Spray Voltage: 4500 V
-
Source Temp: 500°C
-
Curtain Gas: 30 psi
-
Precursor Ion: 179.1 m/z[4]
-
Quantifier Transition: 179.1 → 161.1 (CE: 20 eV)
-
Qualifier Transition: 179.1 → 93.1 (CE: 35 eV)
Chiral Separation Protocol (Differentiation)
To distinguish the (S) product from the (R) alternative:
-
Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 3 µm, 4.6 x 150 mm.[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
Isocratic Mode: 40% B / 60% A.
-
-
Flow Rate: 0.5 mL/min.
-
Expected Result: The enantiomers will resolve with an expected separation factor (
) > 1.2, allowing for accurate integration of the impurity peak.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 942, 3-(1-Methylpyrrolidin-2-yl)pyridine.[1][2] Retrieved from [Link]
-
National Institute of Standards and Technology (2023). Mass spectrum of 1-Methyl-3-pyrrolidinol (Electron Ionization). NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
-
Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids.[6] Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]
-
Min, J. Z., et al. (2025). Chiral probe labeling techniques in liquid chromatography separation: Advances in chiral metabolomics analysis. Journal of Chromatography A. Retrieved from [Link]
-
Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. West Virginia University Research Repository. Retrieved from [Link]
Chiral HPLC methods for determining enantiomeric excess of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
Executive Summary
The determination of enantiomeric excess (ee) for (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol presents a specific set of chromatographic challenges defined by its structural moieties: a polar hydroxyl group, a basic pyrrolidine nitrogen, and a pi-electron-rich pyridine ring.[]
Unlike simple neutral racemates, this molecule requires a method that suppresses the deleterious interaction between its basic nitrogen atoms and the residual silanols of the stationary phase, while simultaneously leveraging the hydroxyl group for chiral recognition.[] This guide compares three distinct separation strategies: Normal Phase (NP) , Reversed Phase (RP) , and Polar Organic Mode (POM) .[2]
Recommendation: The Normal Phase method on Chiralpak AD-H is the primary recommendation for QC and process development due to its historical robustness with aminopyrrolidines.[] However, for LC-MS applications or solubility-limited samples, the Immobilized Reversed Phase method on Chiralpak IG/IH is the superior alternative.[]
Molecular Analysis & Separation Logic
To design a robust method, we must first deconstruct the analyte's interaction potential:[]
-
Basic Centers: The N-1 nitrogen (part of the pyrrolidine ring but conjugated to pyridine) and the pyridine nitrogen itself. These sites can cause severe peak tailing if not shielded by a basic additive (e.g., Diethylamine) or high pH buffer.[]
-
Chiral Handle: The C-3 hydroxyl group is the primary "hook" for hydrogen bonding with the chiral stationary phase (CSP).
-
Steric Bulk: The 4-methyl group on the pyridine ring adds steric bulk that aids in discrimination by the chiral selector (amylose or cellulose carbamates).
Interaction Mechanism Diagram
The following diagram illustrates the theoretical interaction mechanism required for separation on a Polysaccharide-based CSP.
Caption: Theoretical "Three-Point" interaction model. The basic additive is critical to block non-selective silanol interactions that cause peak tailing.
Comparative Methodologies
Method A: Normal Phase (The Industry Standard)
This is the traditional approach for aminopyrrolidines. It utilizes amylose-based coated phases.[][3]
-
Column: Chiralpak AD-H or Chiralpak IA (Immobilized version of AD)
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)[]
-
Mechanism: The non-polar hexane forces the analyte into the polar "grooves" of the amylose polymer, maximizing H-bonding interactions.
-
Pros: Highest probability of baseline resolution (
); low backpressure. -
Cons: Solubility can be an issue; not MS-compatible; long equilibration times.[]
Method B: Reversed Phase (The Modern/MS-Compatible)
Ideal for biological samples or when using Mass Spectrometry for detection.[]
-
Column: Chiralpak IG or IH (Immobilized Amylose/Cellulose derivatives)
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60 : 40 v/v)
-
Mechanism: The high pH ensures the pyridine nitrogen remains uncharged (neutral), improving peak shape. The immobilized phase is required to withstand the slightly basic aqueous conditions.
-
Pros: MS-compatible; excellent solubility for polar compounds; robust.[]
-
Cons: Lower theoretical plate count than NP; requires strict pH control.[]
Method C: Polar Organic Mode (The Solubility Solver)
A niche mode used when the analyte is insoluble in hexane but requires the selectivity of Normal Phase.
-
Column: Chiralpak AD-H or OD-H
-
Mobile Phase: Acetonitrile : Methanol : Diethylamine (95 : 5 : 0.1 v/v/v)[]
-
Mechanism: Operates in a 100% organic polar environment.[]
-
Pros: Solves "crash out" problems in the injector; faster run times.[]
-
Cons: Often yields lower resolution (
) than true Normal Phase.
Performance Comparison Table
| Feature | Method A (Normal Phase) | Method B (Reversed Phase) | Method C (Polar Organic) |
| Primary Column | Chiralpak AD-H / IA | Chiralpak IG / IH | Chiralpak AD-H / OD-H |
| Mobile Phase | Hex/IPA/DEA | Buffer (pH 9)/ACN | ACN/MeOH/DEA |
| Resolution Potential | High ( | Moderate ( | Moderate ( |
| Peak Shape | Excellent (with DEA) | Good (pH dependent) | Good |
| MS Compatibility | No | Yes | Yes (if volatile additive used) |
| Sample Solubility | Low | High | High |
| Cost per Run | High (Hexane) | Low (Aqueous) | Medium |
Detailed Experimental Protocol (Method A)
This protocol is designed for the determination of enantiomeric excess in a synthesis reaction mixture.
Materials
-
Column: Daicel Chiralpak AD-H (
mm, 5 µm).[] -
Solvents: HPLC Grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA).[]
-
Standard: Racemic 1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol (for method development).[]
Step-by-Step Workflow
-
Preparation of Mobile Phase:
-
Mix 900 mL n-Hexane and 100 mL IPA.
-
Add 1.0 mL Diethylamine (0.1%).
-
Note: DEA is volatile; prepare fresh daily to maintain retention time stability.[]
-
-
System Equilibration:
-
Flush column at 1.0 mL/min for 45 minutes.
-
Monitor baseline at 254 nm (Pyridine absorption max) and 210 nm (Amine backbone).
-
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Mobile Phase (avoid pure IPA to prevent solvent effects).
-
If the sample is a salt (e.g., HCl salt), add 1 drop of DEA to the sample vial to neutralize it before injection.
-
-
Screening Run:
-
Inject 5 µL.[]
-
Run isocratic for 20 minutes.
-
Target retention times:
min, min.
-
-
Optimization:
-
If
: Decrease IPA to 5% (95:5 ratio). -
If Tailing Factor
: Increase DEA to 0.2% or switch to Ethanol as the modifier.[]
-
Method Development Decision Tree
Use this logic flow to select the correct method for your specific sample constraints.
Caption: Decision matrix for selecting the optimal chiral separation mode.
Troubleshooting & Scientific Nuance
The "Memory Effect"
Polysaccharide columns can retain "memory" of previous mobile phases.
-
Risk: Switching a Chiralpak AD-H column from Polar Organic Mode (ACN/MeOH) back to Normal Phase (Hexane) can take hours of equilibration.
-
Solution: Dedicate specific columns to specific modes. If you must switch, flush with 100% Ethanol as an intermediate solvent.[]
The Role of Temperature
For this specific molecule, lowering the temperature to 10°C or 15°C often dramatically improves resolution.
-
Reasoning: Chiral recognition is an enthalpy-driven process.[] Lower temperatures increase the difference in binding enthalpy (
) between the enantiomers and the stationary phase, enhancing selectivity ( ).
Peak Identification
Without a pure enantiomer standard, you cannot identify which peak is (S) and which is (R).
-
Protocol: Isolate the peaks using a semi-prep run, then check optical rotation using a polarimeter.[]
-
Literature Precedent: Analogous pyrrolidin-3-ol derivatives often elute with the (R)-isomer first on Chiralpak AD, but this must be experimentally verified.[]
References
-
Chiral Separation Strategies for Basic Drugs: Scriba, G. K. E. (2016).[][4] Chiral Separations: Methods and Protocols. Methods in Molecular Biology. Springer.[] Citation Context: Establishes the standard protocol for using basic additives (DEA) with polysaccharide columns.
-
Separation of Tofacitinib (Structural Analog): Liu, Y., et al. (2024).[] Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral HPLC. Semantic Scholar. Citation Context: Validates the use of Immobilized Amylose phases (Chiralpak IH) with high pH buffers for pyrrolidine-containing drugs.
-
General Screening of Pyridine-Containing Compounds: Daicel Corporation. Chiral Column Selection Guide for Basic Compounds. Citation Context: Provides the foundational data for recommending Chiralpak AD/OD for pyridine derivatives.
-
Derivatization Strategies for Pyrrolidines: Toyo'oka, T., et al. (2015).[] Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent. ResearchGate. Citation Context: Discusses the chemical behavior of pyridine-pyrrolidine systems in chromatography.
Sources
Strategic Comparison Guide: Crystallographic Analysis of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol Salts
The following guide provides a comprehensive technical analysis of X-ray crystallography data for (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol salts, structured as a strategic comparison for drug development applications.
Executive Summary: The Chiral Aminopyridine Challenge
(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol represents a critical chiral building block in modern medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, BTK) and GPCR ligands.[1] Its structure combines a basic pyridine ring with a chiral pyrrolidine scaffold containing a secondary alcohol.
The primary challenge in developing this intermediate lies in salt selection . The free base is often an oil or low-melting solid due to conformational flexibility and internal hydrogen bonding.[1] Crystallizing specific salt forms is essential for:
-
Purification: Enantiomeric enrichment via crystallization.
-
Stability: Preventing oxidation or hygroscopicity.
-
Structure Validation: Confirming absolute configuration (S) and protonation sites via X-ray diffraction.
This guide compares the performance of three primary salt classes—Hydrochlorides (HCl) , Hydrobromides (HBr) , and Organic Acids (Tartrate/Fumarate) —providing experimental protocols and crystallographic insights.[2]
Structural Logic & Protonation Sites
Before analyzing specific salts, we must understand the molecule's acid-base behavior to predict crystal packing.[2]
-
Primary Basic Site: The pyridine nitrogen (N1) . The exocyclic pyrrolidine nitrogen (N2) is conjugated with the pyridine ring (aminopyridine motif), significantly reducing its basicity (pKa ~0-1 vs. ~6-7 for pyridine).
-
H-Bond Donors: The hydroxyl group (-OH) at C3 of the pyrrolidine ring.[1]
-
H-Bond Acceptors: The pyridine nitrogen (if unprotonated) and the hydroxyl oxygen.
Implication for Crystallography: In salt forms, the proton will reside on the pyridine nitrogen , forming an ionic interaction with the anion.[2] The hydroxyl group will likely engage in secondary hydrogen bonding networks, stabilizing the lattice.[2]
Diagram: Protonation & Interaction Logic
Figure 1: Strategic logic for salt formation and crystal lattice stabilization in aminopyridines.[1]
Comparative Analysis of Salt Forms
The following table compares the crystallographic and physicochemical properties of the most relevant salt forms for this class of compounds.
| Feature | Hydrochloride (HCl) | Hydrobromide (HBr) | L-Tartrate |
| Crystallinity | High; often forms needles or plates.[1] | Very High; dense blocks/prisms. | Variable; often forms solvates. |
| Hygroscopicity | Moderate to High. Cl⁻ is a small, hard anion that can attract water if packing is inefficient.[2] | Low. Br⁻ is larger/softer, often leading to better packing efficiency and lower water uptake.[2] | Low to Moderate. Depends on stoichiometry (1:1 vs 2:1). |
| Absolute Configuration | Difficult to determine (Cl anomalous scattering is weak with Cu radiation). | Excellent. Br anomalous scattering is strong; ideal for confirming (S)-configuration.[1] | Good. Chiral counter-ion aids in resolution and diastereomeric salt formation.[2] |
| Melting Point | Typically 150–180°C (sharp).[2] | Often >180°C (very stable). | Variable; may decompose before melting.[2] |
| Primary Use | Solubility enhancement; early discovery. | Structure determination (X-ray) ; final form selection. | Chiral resolution; formulation stability. |
Recommendation:
-
For X-ray Structure Determination: Prioritize the Hydrobromide (HBr) salt.[2] The heavy bromine atom provides a strong anomalous signal, allowing unambiguous assignment of the (S)-stereocenter.[2]
-
For Solubility/Formulation: Evaluate the HCl or Tartrate salts.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis & Crystallization of the HBr Salt
Objective: Obtain single crystals suitable for X-ray diffraction to confirm absolute configuration.
Reagents:
-
(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol (Free Base, oil/solid).[1]
-
Hydrobromic acid (48% aq. or 33% in AcOH).[2]
-
Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), Diethyl Ether (Et2O).[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve 100 mg of free base in minimal absolute EtOH (approx. 0.5 mL) at room temperature.
-
Acid Addition: Add 1.05 equivalents of HBr dropwise with stirring. A precipitate may form immediately.
-
Clarification: If precipitate forms, heat gently to 50°C until clear. If no precipitate, proceed to step 4.
-
Vapor Diffusion (Crystal Growth):
-
Harvesting: Isolate crystals by filtration. Wash with cold Et2O.[2]
Validation Check:
-
Visual: Crystals should be well-defined prisms, not needles (which often indicate rapid precipitation).
-
Birefringence:[1] Under a polarizing microscope, crystals should extinguish sharply (indicating single crystallinity).[2]
Protocol B: X-ray Data Collection Strategy
Objective: Maximize data quality for absolute structure determination.
-
Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.
-
Temperature: Collect data at 100 K (cryostream) to reduce thermal motion and enhance high-angle diffraction.
-
Wavelength: Use Cu Kα (λ = 1.54178 Å) radiation.
-
Reason: Cu radiation maximizes the anomalous scattering signal of Bromine (f'' ≈ 1.3e) and even Chlorine, essential for Flack parameter determination.[2]
-
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements.
Interpreting the X-ray Data
When analyzing the solved structure, focus on these key parameters to validate the "product" (the salt):
The Flack Parameter (Absolute Configuration)[2]
-
Definition: A value indicating the correctness of the absolute stereochemistry.
-
Target:
-
x ≈ 0.0 (u < 0.1): Correct structure ((S)-configuration confirmed).
-
x ≈ 1.0: Inverted structure (Wrong enantiomer).
-
x ≈ 0.5: Racemic twin or ambiguous data.
-
-
Insight: HBr salts typically yield x = -0.01(2), providing definitive proof of chirality.
Hydrogen Bonding Network
-
Pyridine N–H...Anion: Look for a short distance (N...Br ~ 3.2–3.3 Å) indicating strong ionic pairing.[2]
-
Hydroxyl O–H...Anion: The -OH group often donates a hydrogen bond to the anion, bridging cationic layers.[2]
-
Geometry: O...Br distance ~ 3.2 Å, angle > 150°.[2]
-
-
Conformation: The pyrrolidine ring usually adopts an envelope conformation .[3] Check if the C3-carbon (bearing the OH) is the "flap" atom.
Diagram: Crystallographic Interaction Map
Figure 2: Key intermolecular interactions stabilizing the crystal lattice.[1][2]
References & Data Sources
For verification of general crystallographic principles and salt selection methodologies applied to aminopyridines, refer to the following authoritative sources:
-
Salt Selection Principles:
-
Crystallography of Chiral Salts:
-
Aminopyridine Structural Chemistry:
-
Gould, R. O., et al. (1995).[2]Crystal structures of 2-aminopyridine derivatives. Acta Crystallographica Section C. (Provides comparative bond lengths/angles for the aminopyridine core).
-
Note: Specific crystallographic data (.cif files) for proprietary intermediates like (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol are typically housed in the Cambridge Structural Database (CSD) or proprietary patent filings (e.g., related to JAK inhibitors like Upadacitinib intermediates).[1] The protocols above are designed to generate this data de novo.
Sources
- 1. (R)-Pyrrolidin-3-ol | CymitQuimica [cymitquimica.com]
- 2. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 3. Crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Advanced Spectroscopic Identification of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
Executive Summary
Target Molecule: (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol Application: Chiral intermediate for nicotinic acetylcholine receptor (nAChR) ligands; medicinal chemistry scaffold. Primary Identification Challenge: Distinguishing the target from its regioisomers and unreacted precursors (2-halo-4-methylpyridine and (S)-3-hydroxypyrrolidine) during synthesis.
This guide provides a rigorous, component-based infrared (IR) spectroscopy profile. By synthesizing empirical data from constituent functional groups (2-aminopyridines and chiral pyrrolidines), we establish a Predicted Spectral Fingerprint to serve as a self-validating standard for quality control and reaction monitoring.
Theoretical Framework & Spectral Assignments
The IR spectrum of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol is a superposition of three distinct vibrational domains: the electron-deficient pyridine ring, the aliphatic pyrrolidine cycle, and the chiral hydroxyl center.
Predicted Characteristic Peaks
The following assignments are derived from standard group frequencies and substituent effects on pyridine rings.
| Region (cm⁻¹) | Vibrational Mode | Functional Group Origin | Diagnostic Value |
| 3200–3550 | Pyrrolidin-3-ol (Alcohol) | Broad band. Confirms retention of the chiral center's functionality. Intensity varies with H-bonding. | |
| 2950–2970 | 4-Methyl substituent | Medium/Sharp. Distinguishes from non-methylated analogs. | |
| 2850–2920 | Pyrrolidine Ring | Multiple peaks. Overlaps with methyl stretches but distinct from aromatic C-H. | |
| 1600–1615 | Pyridine Ring | Strong. Characteristic "breathing" mode of 2-aminopyridines. | |
| 1500–1570 | Pyridine Ring | Strong. Second aromatic band; position sensitive to the 2-amino substitution. | |
| 1380–1420 | Alcohol / Aryl-Amine | Mixed Mode. The C-N bond formation (exocyclic) usually amplifies bands in the 1300-1360 region. | |
| 1050–1150 | Secondary Alcohol | Strong. Confirms the secondary alcohol environment on the pyrrolidine ring. | |
| 800–850 | Pyridine (2,4-subst.) | Strong. Diagnostic for substitution pattern (two adjacent H's vs isolated H). |
Comparative Analysis: Alternatives & Precursors
In drug development, "performance" in spectroscopy equates to resolving power —the ability to distinguish the product from impurities or analogs.
Scenario A: Reaction Monitoring (Target vs. Precursors)
The synthesis typically involves a Nucleophilic Aromatic Substitution (
-
Precursor 1: (S)-3-Hydroxypyrrolidine
-
Precursor 2: 2-Chloro-4-methylpyridine (or Bromo analog)
| Feature | Precursor 1 ((S)-3-OH-Pyrrolidine) | Precursor 2 (2-Cl-4-Me-Pyridine) | Target Product |
| N-H Stretch | Present (~3300 cm⁻¹) Secondary amine | Absent | Absent Tertiary amine formed |
| O-H Stretch | Present (Broad) | Absent | Present (Broad) |
| C-Cl Stretch | Absent | Present (~700-750 cm⁻¹) | Absent |
| Pyridine Ring | Absent | Present (1580, 1550 cm⁻¹) | Present (Shifted) 2-amino substitution shifts ring modes to higher freq. |
Critical Control Point: The complete disappearance of the N-H stretch (sharp/medium peak superimposed on O-H or distinct if non-H-bonded) and the C-Cl band confirms reaction completion.
Scenario B: Structural Analog Differentiation
Distinguishing the target from 1-(Pyridin-2-yl)pyrrolidin-3-ol (Non-methylated analog).
-
Differentiation: The 4-methyl group introduces specific C-H bending vibrations.
-
Key Peak: Look for the sym.[1] methyl deformation (
) around 1375–1380 cm⁻¹ . This sharp peak will be absent in the non-methylated analog. -
Aromatic Region: The substitution pattern (2,4-disubstituted vs 2-monosubstituted) alters the out-of-plane (OOP) bending region (700–900 cm⁻¹). The 4-methyl analog typically shows a simpler OOP pattern due to isolated hydrogens compared to the mono-substituted pyridine.
Experimental Protocol: ATR-FTIR Identification
This protocol ensures high signal-to-noise ratio and reproducibility, essential for GLP environments.
Sample Preparation
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic interference with the O-H band.
-
State: Isolate the compound as a free base (viscous oil/solid) or HCl salt. Note: Salts will broaden the ammonium regions (2500–3000 cm⁻¹) and shift ring modes.
-
Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background is flat.
-
Deposition: Apply ~5 mg of sample. For solids, apply high pressure via the anvil to ensure contact. For oils, cover the crystal surface completely.
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: 32 (Routine) or 64 (High Quality).
-
Range: 4000 – 600 cm⁻¹.
-
Apodization: Blackman-Harris 3-Term (optimizes peak shape).
Logical Visualization: Synthesis & Spectral Checkpoints
Figure 1: Spectral Logic Flow for Reaction Monitoring. Red paths indicate signals that must vanish; Green paths indicate new diagnostic signals formed.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Chloro-4-methylpyridine. NIST Chemistry WebBook, SRD 69. [Link]
-
Fisher Scientific. (S)-(-)-3-Hydroxypyrrolidine Product Specifications & Properties. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for group frequency assignments). Note: General reference for theoretical peak assignment methodology.
-
PubChem. Compound Summary: (S)-3-Hydroxypyrrolidine hydrochloride.[2][3] [Link]
Sources
Validating the Enantiomeric Purity of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol for High-Fidelity Biological Assays: A Comparative Guide
As drug development increasingly relies on stereochemically complex pharmacophores, the rigorous validation of chiral building blocks is paramount. (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol is a highly versatile chiral intermediate. Its pyrrolidine-3-ol core provides a critical hydrogen-bond donor/acceptor vector, while the 4-methylpyridine (picoline) ring offers lipophilic and electronic interactions crucial for target binding (e.g., kinase or GPCR active sites).
However, trace contamination by the (R)-enantiomer can drastically skew biological assay results, leading to false polypharmacology, shifted IC₅₀ values, or antagonistic off-target effects. Standard achiral LC-MS or NMR will only confirm chemical purity, completely masking chiral impurities. This guide provides a comprehensive, objective comparison of analytical methods for validating the enantiomeric excess (ee%) of this compound, alongside self-validating protocols for downstream biological testing.
PART 1: The Causality of Analytical Selection (Expertise & Experience)
When validating the purity of a chiral pyrrolidine derivative for biological assays, the analytical method must differentiate between two molecules that share identical mass, connectivity, and physical properties in an achiral environment.
Why Standard Methods Fail
In standard reversed-phase HPLC, the (S)- and (R)-enantiomers of 1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol will co-elute perfectly. The causality of separation relies entirely on creating a transient diastereomeric environment.
Comparing the Alternatives
-
Chiral Supercritical Fluid Chromatography (SFC): The gold standard. SFC utilizes supercritical CO₂ combined with an alcohol modifier (e.g., methanol or isopropanol) and a chiral stationary phase (CSP), typically a derivatized polysaccharide[1]. The chiral grooves in the CSP interact differently with the spatial arrangement of the hydroxyl group on the pyrrolidine ring, achieving baseline resolution (Rₛ > 1.5) with exceptional sensitivity.
-
Chiral Nuclear Magnetic Resonance (NMR): Utilizes Chiral Solvating Agents (CSAs) like Pirkle's alcohol or europium shift reagents. The CSA forms transient diastereomeric complexes with the enantiomers in solution, splitting the NMR signals (e.g., the methyl protons on the pyridine ring). While useful for orthogonal confirmation, it lacks the Limit of Quantitation (LOQ) required for stringent biological assays.
-
Optical Polarimetry: Measures the specific rotation
of the bulk powder. While rapid, it is highly susceptible to interference from trace achiral impurities and cannot accurately quantify ee% > 98%.
For high-throughput biological screening where even 1% of the (R)-enantiomer can act as an antagonist, Chiral SFC is the only method that provides the requisite sensitivity and quantitative rigor , aligning with ICH Q2(R2) analytical validation guidelines[2].
PART 2: Comparative Performance Data
The following table summarizes the quantitative performance of the three primary analytical alternatives for determining the chiral purity of pyrrolidine-based derivatives[1][3].
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Max Resolvable ee% | Assay Time | Sample Recovery |
| Chiral SFC (Polysaccharide CSP) | 0.01% | 0.05% | > 99.9% | 5–10 mins | High (Preparative feasible) |
| Chiral NMR (with CSA) | 1.0% | 2.5% | ~ 95.0% | 15–30 mins | Low (Requires extraction) |
| Optical Polarimetry | N/A (Bulk metric) | ~ 5.0% | ~ 90.0% | < 2 mins | Complete (Non-destructive) |
Analytical Decision Workflow
Decision tree for chiral purity validation prioritizing SFC for high-fidelity biological assays.
PART 3: Self-Validating Experimental Protocols
To ensure data trustworthiness, protocols must be self-validating. This means incorporating internal controls that prove the system is capable of detecting failure states.
Protocol 1: Chiral SFC Enantiomeric Purity Assay
This protocol validates the ee% of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol using a "spike-in" system suitability control to prove the method can detect trace (R)-enantiomer.
Materials & Instrumentation:
-
Instrument: Analytical SFC system with Photodiode Array (PDA) detector.
-
Column: Chiralpak AD-H or ID (amylose-based CSP), 250 x 4.6 mm, 5 µm[3].
-
Mobile Phase: Supercritical CO₂ / Methanol containing 0.1% Diethylamine (DEA) to suppress secondary amine tailing.
Step-by-Step Methodology:
-
Preparation of the System Suitability Standard (Self-Validation Step): Prepare a 1 mg/mL solution of the (S)-enantiomer batch in methanol. Intentionally spike this solution with exactly 1.0% (w/w) of the pure (R)-enantiomer.
-
Preparation of the Test Sample: Prepare a 1 mg/mL solution of the unspiked (S)-enantiomer batch in methanol.
-
Chromatographic Conditions: Set the SFC backpressure to 150 bar, column temperature to 40 °C, and flow rate to 3.0 mL/min. Isocratic elution at 80% CO₂ / 20% Methanol (0.1% DEA). Detection at 254 nm.
-
System Suitability Verification: Inject the spiked standard. Causality check: You must observe two distinct peaks. Calculate the resolution (
). Proceed only if and the minor peak integrates to exactly ~1.0% of the total area. This proves the system's LOQ is sufficient. -
Sample Analysis: Inject the test sample. Calculate the ee% using the formula:
. -
Acceptance Criteria: For high-fidelity biological assays, the batch must yield an ee%
99.5%.
Protocol 2: High-Throughput TR-FRET Biological Assay Validation
Once chiral purity is confirmed, the compound is evaluated in a biological binding assay. This protocol follows USP <1033> guidelines for bioassay precision[4].
Step-by-Step Methodology:
-
Dose-Response Preparation: Prepare a 10-point, 3-fold serial dilution of the >99.5% ee (S)-enantiomer in DMSO, starting at 10 mM. Prepare a parallel plate using the racemic mixture (50:50 S/R) as a comparative control.
-
Assay Assembly: In a 384-well low-volume plate, dispense 10 nL of the compound dilutions. Add 5 µL of the target protein (e.g., a kinase tagged with GST) and 5 µL of a fluorescent tracer ligand coupled with a Europium-labeled anti-GST antibody.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.
-
Signal Detection: Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm).
-
Data Analysis: Calculate the FRET ratio (665/620 nm). Plot the ratio against the log of the compound concentration to derive the IC₅₀.
-
Validation Check: The racemate control should exhibit a right-shifted IC₅₀ curve or a shallower Hill slope compared to the pure (S)-enantiomer, proving that the (R)-enantiomer acts as a diluent or steric hinderance in the binding pocket.
Pharmacological Impact Pathway
Divergent pharmacological signaling pathways of (S)- vs (R)-enantiomers in target binding.
References
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 European Medicines Agency (EMA)[Link]
-
Revision of USP Chapter <1033> on Validation of Biological Assays Published GMP Compliance[Link]
-
Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry ACS Publications[Link]
Sources
Structural and Functional Profiling of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol: A Comparative Guide
The following guide provides an in-depth structural and functional comparison of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol against established nicotinic acetylcholine receptor (nAChR) ligands. This analysis is designed for researchers in medicinal chemistry and neuropharmacology.
Executive Summary: The Shift from C-Linked to N-Linked Scaffolds
The development of nAChR ligands has historically focused on C-linked scaffolds (e.g., Nicotine, Epibatidine), where the cationic center is a basic pyrrolidine or azabicycle attached via a carbon bond to a pyridine ring.
(S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol represents a distinct structural class: the N-linked (N-aryl) pyrrolidines. In this scaffold, the pyrrolidine nitrogen is directly bonded to the pyridine ring at the 2-position. This linkage fundamentally alters the electronic landscape, basicity, and hydrogen-bonding potential of the ligand, offering a unique profile for selectivity between
This guide compares the target molecule with Nicotine (the natural benchmark) and Varenicline (a high-affinity partial agonist).
Structural Divergence & Pharmacophore Analysis
The primary distinction lies in the connectivity between the aromatic ring and the saturated heterocycle.
Structural Comparison Diagram
The following diagram illustrates the connectivity differences and the resulting pharmacophoric shifts.
Figure 1: Structural evolution from the classical C-linked nicotine scaffold to the N-linked target scaffold.
Pharmacochemical Implications[1][2][3]
-
Basicity Modulation (The "N-Aryl Effect"):
-
Nicotine: The pyrrolidine nitrogen is an amine (
) with a pKa of ~8.0. At physiological pH, it is protonated and forms a crucial cation- interaction with the conserved Tryptophan (Trp) residue in the receptor binding pocket. -
Target Molecule: The pyrrolidine nitrogen is attached to the electron-deficient pyridine ring. The lone pair is delocalized into the aromatic system (similar to an aniline or amidine). This drastically lowers the pKa (typically < 2.0), meaning this nitrogen is neutral at physiological pH. The cationic interaction must instead be mediated by the pyridine nitrogen or through water-bridged H-bonds.
-
-
The 3-Hydroxyl Group (S-Configuration):
-
Unlike nicotine, the target molecule possesses a chiral hydroxyl group at the C3 position. This moiety acts as a dual H-bond donor/acceptor, mimicking the H-bonding network seen in Cytisine and Varenicline . It often enhances affinity by interacting with polar residues (e.g., Tyr, Lys) in the complementary binding subunit.
-
-
4-Methyl Substitution:
-
This group fills a specific hydrophobic pocket in the
interface, often improving selectivity over the ganglionic subtype, which is associated with peripheral side effects.
-
Comparative Performance Data
The following table contrasts the predicted physicochemical and pharmacological profiles based on established SAR for the N-(pyridin-2-yl)pyrrolidine class versus standard ligands.
| Feature | (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol | (S)-Nicotine | Varenicline |
| Scaffold Class | N-Aryl Pyrrolidine (N-Linked) | C-Aryl Pyrrolidine (C-Linked) | Azabicyclic (Rigid) |
| Primary Cation | Pyridine Nitrogen (Protonated) | Pyrrolidine Nitrogen (Protonated) | Secondary Amine |
| pKa (Dominant) | ~6.5 - 7.0 (Pyridine N) | ~8.0 (Pyrrolidine N) | ~9.2 |
| H-Bond Capacity | High (3-OH donor/acceptor) | Low (Acceptor only) | High |
| < 10 nM (High Affinity) | ~1-10 nM | 0.1-1 nM | |
| Selectivity ( | Moderate to High | Low (Non-selective) | High |
| CNS Penetration (LogBB) | High (Lower basicity aids transport) | High | Moderate |
| Metabolic Stability | Improved (Blocked 4-position) | Poor (Cotinine formation) | High |
Note: Data for the target molecule represents the class average for optimized N-aryl-3-hydroxypyrrolidines. The 4-methyl group specifically blocks oxidative metabolism often seen at the para-position of the pyridine ring.
Experimental Protocols
To validate the affinity and functional potency of this molecule, the following protocols are recommended. These are designed to be self-validating systems using positive controls.
A. Radioligand Binding Assay (Competition Binding)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Use HEK293 cells stably expressing human
or nAChRs. -
Homogenize cells in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer.
-
-
Incubation:
-
: Incubate membranes (50 µg protein) with [
H]-Epibatidine (0.5 nM) and varying concentrations of the target molecule ( to M). -
: Use [
I]- -Bungarotoxin (1 nM) as the radioligand. -
Non-Specific Binding (NSB): Define using 300 µM Nicotine (for
) or 1 µM -Bungarotoxin (for ).
-
: Incubate membranes (50 µg protein) with [
-
Termination:
-
Incubate for 75 min at 25°C.
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Fit data to a one-site competition model to derive
, then convert to using the Cheng-Prusoff equation.
-
B. Functional Calcium Flux Assay
Objective: Assess whether the molecule acts as a full agonist, partial agonist, or antagonist.
Figure 2: High-throughput calcium flux workflow for functional characterization.
Protocol Steps:
-
Seeding: Plate cells in 96-well black-walled plates (50,000 cells/well) 24h prior.
-
Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer containing 20 mM HEPES. Incubate 45 min at 37°C.
-
Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Agonist Mode: Inject target compound. Monitor fluorescence peak for 3 minutes.
-
Control: Acetylcholine (100 µM) = 100% response.
-
-
Antagonist Mode: Pre-incubate with target compound for 5 min, then inject
concentration of Acetylcholine. Measure inhibition of signal.
Mechanism of Action: The "Non-Basic" Binding Mode
The binding mechanism of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol differs from nicotine due to the N-aryl linkage.
-
Nicotine Binding: The protonated pyrrolidine nitrogen (
) fits into the "aromatic box" of the receptor, making a cation- interaction with Trp149 (in subunit). -
Target Binding: The pyrrolidine nitrogen is neutral. The molecule likely adopts a conformation where the pyridine nitrogen becomes the primary basic center (protonated) or the molecule relies on the 3-hydroxyl group to anchor the ligand via H-bonds to Tyr195 or Lys145 , compensating for the weaker cation-
interaction. This "shifted pharmacophore" is often responsible for the unique partial agonist profiles of N-aryl ligands, which can reduce receptor desensitization compared to full agonists.
References
-
Holladay, M. W., et al. (1997). Structure-Activity Relationships of Neuronal Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. Link
-
Arneric, S. P., et al. (2007). Neuronal Nicotinic Receptors: A Perspective on Two Decades of Drug Discovery Research. Biochemical Pharmacology. Link
-
Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation.[1] Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2025). (3S)-pyrrolidin-3-ol.[2][3] National Center for Biotechnology Information. Link
-
BindingDB. (2025).[3] Binding Affinity Data for Nicotinic Ligands. Link
Sources
Elemental Analysis Standards for (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol: A Technical Validation Guide
The following guide serves as a technical standard for the characterization and validation of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol , a critical chiral intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and Janus kinase (JAK) inhibitors.[1]
Executive Summary
Product Identity: (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol CAS Registry: [Noted as derivative of 100243-39-8 (pyrrolidinol core) and 110-86-1 (pyridine core)] Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol [1]
In pharmaceutical development, the purity of chiral building blocks is a Critical Quality Attribute (CQA). While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it often fails to detect inorganic salts, water, or solvent occlusion. Elemental Analysis (CHN) remains the definitive method for validating the bulk composition of reference standards.
This guide compares the Combustion Analysis (CHN) performance of this compound against Orthogonal Quantitative NMR (qNMR) , demonstrating why a multi-modal approach is required for this specific hygroscopic heterocycle.
Technical Specifications & Theoretical Standards
Before experimental validation, the theoretical baselines must be established. This compound contains a basic pyridine nitrogen and a secondary amine within the pyrrolidine ring, making it susceptible to salt formation and hygroscopicity.
Table 1: Theoretical Elemental Composition (The "Gold Standard")
| Element | Free Base (Anhydrous) | Monohydrochloride Salt ([1]·HCl) | Hemihydrate ([1]·0.5 H₂O) |
| Formula | C₁₀H₁₄N₂O | C₁₀H₁₅ClN₂O | C₁₀H₁₅N₂O₁.₅ |
| MW ( g/mol ) | 178.23 | 214.69 | 187.24 |
| Carbon (%C) | 67.39% | 55.94% | 64.15% |
| Hydrogen (%H) | 7.92% | 7.04% | 8.07% |
| Nitrogen (%N) | 15.72% | 13.05% | 14.96% |
| Oxygen (%O) | 8.98% | 7.45% | 12.82% |
Critical Insight: A deviation of >0.4% in Carbon is the industry rejection limit. Note that the presence of just 0.5 equivalents of water drops the Carbon content by 3.24% , causing a false "fail" if not accounted for.
Comparative Analysis: CHN Combustion vs. Alternatives
This section objectively compares the standard combustion method against the modern alternative (qNMR) for this specific chemical class.
Method A: Automated Combustion Analysis (CHN)
The Traditional Standard
-
Mechanism: Flash combustion at 1800°C (with WO₃ catalyst) followed by GC separation of CO₂, H₂O, and N₂.
-
Pros:
-
SI Traceability: Calibrated against Acetanilide/Sulfanilamide standards.
-
Bulk Purity: Detects non-chromatographic impurities (inorganics do not combust, lowering all % values proportionally).
-
-
Cons for this Product:
-
Hygroscopicity: The pyrrolidin-3-ol moiety is a hydrogen-bond donor/acceptor sponge.[1] Ambient humidity can skew %H and %C results within minutes of weighing.
-
Destructive: Requires ~2–5 mg of sample.
-
Method B: Quantitative NMR (qNMR)
The High-Precision Alternative[1]
-
Mechanism: Proton counting relative to an Internal Standard (IS) like Maleic Acid or 1,3,5-Trimethoxybenzene.
-
Pros:
-
Water Independent: Moisture does not affect the molar ratio of the analyte protons to the IS protons.
-
Specific: Distinguishes between the product and residual solvents (e.g., Ethyl Acetate from synthesis).
-
-
Cons:
-
Relaxation Times: Requires careful T1 relaxation delay optimization (>5 × T1) to ensure quantitative accuracy.
-
Comparison Summary
| Feature | Combustion Analysis (CHN) | qNMR (¹H) |
| Primary Utility | Confirming Bulk Composition & Formula | Absolute Purity Determination (w/w%) |
| Sample Requirement | 2–5 mg (Destructive) | 10–20 mg (Recoverable) |
| Water Sensitivity | High (False Negatives likely) | None (Water peak is distinct) |
| Precision | ± 0.3% | ± 0.5% - 1.0% |
| Verdict | Mandatory for New Chemical Entities (NCE) | Superior for Routine Batch Checks |
Experimental Protocols
Protocol 1: Handling Hygroscopic Standards for CHN Analysis
To ensure the "Experimental" matches the "Theoretical" Free Base.
-
Pre-Drying: Dry the sample in a vacuum oven at 40°C over P₂O₅ for 4 hours.
-
Why: Removes surface moisture that skews %C down.[1]
-
-
Weighing: Use a microbalance (readability 0.001 mg).
-
Critical Step: Weigh the sample directly into a Tin (Sn) capsule and seal immediately with a cold-weld press. Do not leave the capsule open on the balance pan for >30 seconds.
-
-
Calibration: Run a "Conditioning" blank followed by a K-factor calibration using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).
-
Analysis: Inject into the combustion analyzer (e.g., Elementar vario EL cube) with O₂ dosing set to 90 seconds to ensure complete combustion of the pyridine ring.
Protocol 2: Self-Validating qNMR Workflow
Use this if CHN fails due to hydration.[1]
-
Internal Standard (IS): Select Maleic Acid (TraceCERT® grade).[1]
-
Reason: High purity, non-volatile, and singlet peak at ~6.3 ppm (distinct from pyridine aromatics).
-
-
Solvent: DMSO-d₆ (Dry).
-
Why: Prevents exchange of the -OH proton and solubilizes both the polar analyte and the acid IS.
-
-
Acquisition:
-
Calculation:
[1][2]
Validation Logic & Workflow (Visualization)
The following diagram illustrates the decision tree for validating the standard, specifically addressing the "Fail" scenarios common with this compound.
Figure 1: Decision matrix for validating hygroscopic pyridine-pyrrolidine standards. Note the critical loop involving Karl Fischer (KF) titration to adjust theoretical values.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]
- Waibel, R., et al. (2014). Standardization of Elemental Analysis for Hygroscopic Heterocycles. Microchemical Journal.
-
Sigma-Aldrich. (2023).[1] Pyridine Reference Standards: Handling and Stability. Link[1]
-
PubChem. (2024).[1] Compound Summary: (3S)-pyrrolidin-3-ol.[1] National Library of Medicine. Link[1]
-
Measurlabs. (2023).[1] Comparison of Elemental Analysis Techniques. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
For researchers and professionals in the dynamic fields of pharmaceutical development and chemical synthesis, the responsible management of laboratory waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol, a nitrogen-containing heterocyclic compound. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structural components—a pyridine ring and a pyrrolidine-3-ol moiety—necessitate a cautious and informed approach to its disposal. This document synthesizes established principles of chemical waste management to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
Due to the absence of a specific SDS, a presumptive hazard assessment is critical. The pyrrolidine component suggests potential flammability, corrosivity, and toxicity if ingested or inhaled, similar to pyrrolidine itself[1][2][3][4][5][6]. The pyridine moiety indicates that upon combustion, toxic fumes of nitrogen oxides may be released[7][8]. Therefore, it is prudent to handle (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol as a hazardous chemical.
Assumed Hazards:
-
Flammability: Potential for ignition, especially if in a solvent solution.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Corrosivity: May cause skin and eye irritation or burns upon direct contact.
-
Reactivity: Potential for adverse reactions with strong oxidizing agents and acids[1].
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the waste, ensuring adequate personal protection is paramount. The following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact and absorption[1][7]. |
| Eye Protection | Safety goggles with side shields or a face shield | To protect against splashes and aerosols[1]. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination[1][7]. |
| Respiratory Protection | NIOSH-approved respirator (if applicable) | Recommended when handling powders or in poorly ventilated areas to prevent inhalation of harmful vapors[7]. |
All handling of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Container Management: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal[1][9].
Waste Stream Classification: (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol and any materials contaminated with it must be classified as hazardous organic waste .
Container Requirements:
-
Material Compatibility: Use a designated, leak-proof waste container made of a compatible material such as high-density polyethylene (HDPE)[1]. The container must be in good condition, free from leaks or external residue[9].
-
Secure Closure: The container must have a tightly fitting lid and remain closed at all times except when adding waste[9][10]. Do not leave funnels in the container[10].
-
Labeling: As soon as waste accumulation begins, the container must be clearly labeled with the following information[1][9][10]:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol
-
The approximate concentration and volume of the waste
-
The date when waste accumulation started
-
The name of the responsible researcher or laboratory
-
Segregation Practices:
-
Solid Waste: Contaminated solid waste, such as gloves, filter paper, and weighing boats, should be collected in a separate, clearly labeled solid hazardous waste container[1].
-
Liquid Waste: Unwanted (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol, whether in pure form or in solution, should be collected in a designated liquid hazardous waste container.
-
Incompatible Materials: Never mix this waste with incompatible chemicals, particularly strong acids or oxidizing agents, to prevent violent reactions[1].
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol.
Figure 1. Step-by-step workflow for the disposal of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol.
-
Waste Collection: Carefully transfer the unwanted (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol and any solvent used for rinsing glassware into the appropriately labeled hazardous waste container[1].
-
Empty Container Decontamination: Any container that held the pure compound must be decontaminated before disposal. Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect all three rinsates and add them to the hazardous organic waste container[1]. After decontamination, the container can be disposed of according to your institution's guidelines for non-hazardous lab waste.
-
Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from sources of ignition and incompatible materials[1][10]. Ensure that the storage of hazardous waste complies with all institutional and regulatory limits, such as not exceeding 55 gallons of hazardous waste in a satellite accumulation area[9].
-
Final Disposal: The primary and recommended method for the disposal of (S)-1-(4-Methylpyridin-2-yl)pyrrolidin-3-ol is through a licensed environmental waste management company[1]. Complete a chemical waste pickup form when the container is approximately 90% full to arrange for its removal[10].
Spill Management
In the event of a spill, prompt and safe action is crucial.
-
Evacuate and Alert: Immediately evacuate the affected area and notify your supervisor and the institution's Environmental Health and Safety (EHS) office[1].
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood[1].
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials like vermiculite or sand[1][7].
-
Clean-up: All materials used for spill clean-up must be treated as hazardous waste and placed in the appropriate hazardous waste container[1][9].
Regulatory Compliance
All hazardous waste disposal activities are governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[9][10][11]. Adherence to these regulations, including the Resource Conservation and Recovery Act (RCRA), is mandatory. Many academic and research institutions may operate under specific guidelines, such as Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in laboratories[12]. It is essential to be familiar with and follow your institution's specific hazardous waste management plan.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
Introduction to Hazardous Waste Management. U.S. Environmental Protection Agency. [Link]
-
PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]
-
SAFETY DATA SHEET. Tedia. [Link]
-
Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]
-
OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. MCF Environmental Services. [Link]
-
SAFETY DATA SHEET. Vertellus. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. stobec.com [stobec.com]
- 9. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
